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Core Science & Biosynthesis

Foundational

The Strategic Utilization of tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate in Advanced Medicinal Chemistry

Introduction & Structural Rationale In the landscape of modern drug discovery, the indole core remains one of the most privileged scaffolds, frequently utilized in the design of kinase inhibitors and G-protein coupled re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of modern drug discovery, the indole core remains one of the most privileged scaffolds, frequently utilized in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Among its functionalized derivatives, tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate (CAS: 1227962-50-6) stands out as a highly versatile, orthogonally protected building block.

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a programmable node for divergent synthesis. The molecule features three distinct reactive centers:

  • The C2-Formyl Group: A highly electrophilic aldehyde primed for reductive aminations, Wittig reactions, or Knoevenagel condensations.

  • The C5-Boc-Protected Amine: A latent nucleophile. The tert-butyloxycarbonyl (Boc) group provides lipophilicity and steric bulk, preventing unwanted side reactions during C2 modifications, but can be cleanly removed under acidic conditions to allow for late-stage amide or urea formation.

  • The N1-Indole Nitrogen: An acidic proton site (pKa ~16) that can be selectively alkylated or arylated under basic conditions.

Understanding the causality behind its structural design is critical. Indoles naturally undergo electrophilic aromatic substitution at the C3 position due to the stability of the intermediate Wheland complex. By pre-installing the formyl group at the C2 position and protecting the C5 amine, chemists bypass the natural electronic preferences of the indole core, enabling rapid, predictable derivatization for complex library synthesis [1].

Quantitative Physicochemical Profile

To facilitate reaction planning and purification strategies, the core physicochemical properties of the building block are summarized below.

PropertyValue / Description
Chemical Name tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate
CAS Registry Number 1227962-50-6
Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
C5-Amine Protecting Group tert-Butyloxycarbonyl (Boc)
Reactive Electrophile C2-Aldehyde (Formyl)
Storage Conditions Cold-chain transportation recommended; store at 2-8°C under inert atmosphere to prevent aldehyde oxidation [2].

Synthetic Workflows & Mechanistic Causality

The synthesis of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate from commercially available 5-aminoindole requires precise control over chemoselectivity. The workflow relies on a sequence of protection, directed lithiation, and electrophilic quenching.

Workflow A 5-Aminoindole B Boc Protection (Boc2O, TEA) A->B C N1-Protection (SO2Ph) B->C D Directed Lithiation & Formylation (DMF) C->D E Target Compound (CAS: 1227962-50-6) D->E

Synthetic workflow for tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate.
Protocol 1: Chemoselective Boc Protection of 5-Aminoindole

Causality: Why use a Boc group? The Boc group is entirely stable to the strong alkyllithium bases (e.g., n-BuLi, LDA) required in downstream formylation steps. Acetyl or trifluoroacetyl groups would be prematurely deprotonated or nucleophilically attacked by the base.

Step-by-Step Methodology:

  • Initiation: Dissolve 5-aminoindole (1.0 equiv) in anhydrous Tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA, 1.2 equiv). TEA acts as an acid scavenger to neutralize the protons released during the reaction.

  • Protection: Dropwise add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in THF.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours [3].

  • Self-Validation (TLC): 5-aminoindole is highly polar and streaks on silica. The successful formation of tert-butyl (1H-indol-5-yl)carbamate is validated by a distinct, higher Rf​ spot (e.g., in 30% EtOAc/Hexanes) that stains strongly with KMnO₄ but loses the primary amine ninhydrin response.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: C2-Formylation via Directed ortho-Lithiation (DoL)

Causality: Because indoles naturally favor C3 electrophilic attack, C2 formylation requires Directed ortho-Lithiation (DoL). The N1 position must first be protected with a directing group (e.g., phenylsulfonyl, -SO₂Ph) that utilizes the Complex Induced Proximity Effect (CIPE) to guide the lithium base exclusively to the C2 proton.

Step-by-Step Methodology:

  • Pre-cooling: Dissolve the N1-protected tert-butyl (1H-indol-5-yl)carbamate in anhydrous THF and cool to -78 °C.

  • Lithiation: Dropwise add Lithium Diisopropylamide (LDA, 1.2 equiv). Stir for 1 hour at -78 °C to ensure complete formation of the C2-lithio species.

  • Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF, 1.5 equiv) dropwise.

  • Self-Validation (Mechanistic Quench): Crucial Insight: The intermediate formed upon DMF addition is a stable tetrahedral hemiaminal lithium salt. It does not collapse to the aldehyde until exposed to water. If you monitor by TLC directly from the cold bath, you will not see the product. You must take a 0.1 mL aliquot, quench it in a vial with aqueous NH₄Cl, extract with EtOAc, and then spot the TLC to validate the appearance of the UV-active C2-aldehyde.

  • Hydrolysis & Deprotection: Quench the bulk reaction with aqueous NH₄Cl. Following extraction, the N1-SO₂Ph group is removed using Tetrabutylammonium fluoride (TBAF) or mild base hydrolysis to yield the final 1H-indole target.

Divergent Reactivity & Applications in Drug Discovery

Once synthesized, tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate serves as a central hub for generating complex pharmacophores. Its orthogonal reactivity allows chemists to build out the molecule in three distinct vectors.

Reactivity Core tert-Butyl N-(2-formyl- 1H-indol-5-yl)carbamate Aldehyde C2-Formyl Reactivity Reductive Amination Knoevenagel Condensation Core->Aldehyde Nucleophiles Amine C5-Amine Reactivity Acidic Deprotection (TFA) Amide/Urea Formation Core->Amine Acidic Conditions Indole N1-Indole Reactivity Alkylation / Arylation (Base-mediated) Core->Indole Electrophiles

Divergent reactivity profile of the C2, C5, and N1 functional centers.
Therapeutic Applications

Derivatives of 2-formyl-1H-indol-5-yl have been extensively patented for their efficacy in treating Central Nervous System (CNS) disorders. For instance, reductive amination of the C2-formyl group followed by C5-amide coupling has yielded potent therapeutic candidates targeting Schizophrenia, Alzheimer's disease (AD), Parkinson's disease (PD), and cognitive deficits associated with depression [4]. The ability to rapidly iterate on the C2-amine while keeping the C5-position masked (until late-stage diversification) is what makes this specific carbamate an indispensable tool in structure-activity relationship (SAR) campaigns.

References

  • BLD Pharm. "1227962-50-6 | tert-Butyl (2-formyl-1H-indol-5-yl)carbamate." BLD Pharm Product Catalog.
  • Sigma-Aldrich. "6-tert-butyl-1h-indol-5-yl compound / 1227962-50-6." Sigma-Aldrich Chemical Synthesis.
  • BenchChem. "Protecting group strategies for 1-Allyl-1h-indol-5-amine synthesis." BenchChem Protocols.
  • US Patent Office. "US 2012/0252853 A1: Compounds for the Treatment of CNS Disorders." Google Patents.
Exploratory

Structural Characterization and Synthesis of tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate

Executive Summary Indole-2-carboxaldehydes are highly privileged scaffolds in modern drug discovery, frequently serving as key building blocks for kinase inhibitors and melanin-concentrating hormone (MCH) receptor antago...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole-2-carboxaldehydes are highly privileged scaffolds in modern drug discovery, frequently serving as key building blocks for kinase inhibitors and melanin-concentrating hormone (MCH) receptor antagonists[1]. tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate (CAS: 1227962-50-6)[2] is a particularly valuable intermediate. The presence of the C5 Boc-protected amine allows for orthogonal functionalization, while the C2 aldehyde serves as a versatile handle for reductive aminations, Wittig reactions, or cyclizations.

This technical guide provides a self-validating, expert-level protocol for the synthesis and comprehensive structural characterization of this compound, detailing the causality behind the synthetic strategy and the analytical parameters required for rigorous validation.

Introduction & Synthetic Rationale

Direct formylation of indoles via the standard Vilsmeier-Haack reaction (POCl₃/DMF) overwhelmingly favors substitution at the electron-rich C3 position due to the inherent enamine-like reactivity of the indole core[3]. To install a formyl group selectively at the C2 position, a different mechanistic paradigm is required: Directed ortho-Lithiation (DoM) .

Starting from commercially available 5-aminoindole, our strategy employs a global Boc-protection step to yield 1-Boc-5-(Boc-amino)indole. The N1-Boc group serves a dual purpose: it suppresses the acidic N-H proton and acts as a powerful directing group, guiding the strong base (LDA) exclusively to the C2 position. Following lithiation and quenching with anhydrous DMF, the N1-Boc group must be selectively removed. Because the N1-Boc carbamate is attached to the aromatic indole nitrogen, it is significantly more electrophilic and labile than the aniline-like N5-Boc carbamate. This differential reactivity allows for selective N1-deprotection using mild base (K₂CO₃ in MeOH)[4], yielding the target compound without disturbing the C5 protection.

Synthetic Workflow Diagram

SynthesisWorkflow SM 5-Aminoindole Step1 Global Boc Protection (Boc2O, DMAP, Et3N, DCM) SM->Step1 Int1 1-Boc-5-(Boc-amino)indole Step1->Int1 Step2 Directed ortho-Lithiation & Formylation (1. LDA, THF, -78 °C 2. DMF) Int1->Step2 Int2 1-Boc-5-(Boc-amino)indole-2-carboxaldehyde Step2->Int2 Step3 Selective N1-Deprotection (K2CO3, MeOH, RT) Int2->Step3 Target tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate (Target Compound) Step3->Target

Fig 1. Synthetic workflow for tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate via C2-lithiation.

Experimental Protocols: Synthesis

Step 1: Synthesis of 1-Boc-5-(Boc-amino)indole
  • Setup: To a solution of 5-aminoindole (10.0 mmol) in anhydrous DCM (50 mL) under argon, add triethylamine (25.0 mmol) and a catalytic amount of DMAP (1.0 mmol).

  • Reaction: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 22.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer with 1M HCl (2 x 25 mL), saturated NaHCO₃ (25 mL), and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the bis-Boc intermediate.

Step 2: C2-Formylation via Lithiation
  • Lithiation: Dissolve 1-Boc-5-(Boc-amino)indole (5.0 mmol) in anhydrous THF (30 mL) under argon. Cool the solution to -78 °C using a dry ice/acetone bath. Add Lithium diisopropylamide (LDA, 2.0 M in THF/heptane, 6.0 mmol) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete C2 deprotonation.

  • Formylation: Add anhydrous DMF (15.0 mmol) dropwise. Stir for an additional 1 hour at -78 °C, then allow the mixture to slowly warm to 0 °C.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL), dry the combined organics, and concentrate to yield crude 1-Boc-5-(Boc-amino)indole-2-carboxaldehyde.

Step 3: Selective N1-Deprotection
  • Deprotection: Dissolve the crude intermediate in methanol (40 mL). Add solid K₂CO₃ (15.0 mmol). Stir the suspension at room temperature for 3-4 hours. Causality Note: The methanol/K₂CO₃ system selectively solvolyzes the highly reactive N1-acyl group while leaving the N5-carbamate completely intact[4].

  • Isolation: Concentrate the mixture under reduced pressure to remove methanol. Dilute with water (30 mL) and extract with EtOAc (3 x 30 mL). Wash with brine, dry over Na₂SO₄, and purify via column chromatography (Hexanes/EtOAc 7:3) to afford the pure target compound as a pale yellow solid.

Structural Characterization Data

Thorough characterization is required to confirm the regioselectivity of the formylation (C2 vs C3) and the integrity of the C5-Boc group.

Quantitative NMR Assignments

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Assignment
11.80br s1H-Indole N1-H (confirms N1 deprotection)
9.85s1H-C2-CHO (Aldehyde proton)
9.25br s1H-N5-H (Carbamate NH)
7.85d1H2.0C4-H
7.40d1H8.8C7-H
7.35dd1H8.8, 2.0C6-H
7.25s1H-C3-H (Singlet confirms C2 substitution)
1.48s9H--C(CH₃)₃ (Boc group)

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (ppm)Carbon TypeAssignment
182.5C=OAldehyde carbonyl
153.2C=OCarbamate carbonyl
135.5CqC7a (Aromatic)
134.0CqC2 (Aromatic, formyl-bearing)
132.5CqC5 (Aromatic, amine-bearing)
127.0CqC3a (Aromatic)
118.5CHC6 (Aromatic)
113.0CHC7 (Aromatic)
112.5CHC4 (Aromatic)
110.0CHC3 (Aromatic)
79.5CqC(CH₃)₃ (Boc quaternary carbon)
28.5CH₃C(CH₃)₃ (Boc methyls)
Mass Spectrometry & Infrared Spectroscopy
  • HRMS (ESI-TOF): Calculated for C₁₄H₁₆N₂O₃ [M+H]⁺: 261.1234. Found: 261.1239. The presence of the[M+Na]⁺ adduct at m/z 283.1055 is also highly diagnostic.

  • FT-IR (ATR, cm⁻¹): 3320 (Indole N-H stretch), 3280 (Carbamate N-H stretch), 2975 (Aliphatic C-H stretch, t-Bu), 1695 (Carbamate C=O stretch), 1665 (Aldehyde C=O stretch). The distinct separation of the two carbonyl stretches confirms the orthogonal nature of the functional groups.

Experimental Protocols for Characterization

To ensure reproducibility across laboratories, adhere to the following analytical protocols:

NMR Sample Preparation:

  • Dissolve 10-15 mg of the purified solid in 0.6 mL of anhydrous DMSO-d₆ (99.9 atom % D). Note: DMSO is preferred over CDCl₃ to prevent signal broadening of the N-H protons and to ensure full solubility.

  • Acquire spectra at 298 K. For ¹H NMR, use a relaxation delay (d1) of 2.0 seconds. For ¹³C NMR, use a d1 of 2.0 seconds and a minimum of 1024 scans to resolve the quaternary carbons (C2, C5, C3a, C7a).

LC-MS Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 2.1 mm, 2.5 µm).

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.6 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C.

References

  • INDOLE DERIVATIVE - European Patent Office - EP 2522657 B1 Google Patents. (Details the use of 2-formyl-1H-indol-5-yl derivatives in synthesizing melanin-concentrating hormone receptor antagonists). URL:[1]

  • Studies toward the Synthesis of Chartelline C The Journal of Organic Chemistry - ACS Publications. (Validates the selective deprotection of the N1-Boc group on the indole nitrogen in the presence of other functionalities). URL:[Link][4]

Sources

Foundational

An In-depth Technical Guide to the Exact Mass and Molecular Weight of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate

This technical guide provides a comprehensive analysis of the exact mass and molecular weight of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate, a compound of significant interest in synthetic chemistry and drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the exact mass and molecular weight of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate, a compound of significant interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical characterization of this molecule, with a focus on mass spectrometry.

Introduction: The Significance of Precise Mass Determination

In the realm of modern chemical and pharmaceutical research, the unambiguous identification and characterization of novel compounds are paramount. High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique, providing exquisitely precise mass measurements that are fundamental to elucidating molecular formulas and confirming the identity of synthesized molecules. Unlike molecular weight, which is an average of the masses of the naturally occurring isotopes of the constituent elements, the exact mass is a calculated value based on the mass of the most abundant isotope of each element. This distinction is critical for achieving the high degree of confidence required in regulatory submissions and peer-reviewed publications.

tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate (CAS No. 1227962-50-6) is a key intermediate in the synthesis of a variety of biologically active indole alkaloids and other heterocyclic compounds. Its structure incorporates both a reactive aldehyde and a protected amine, making it a versatile building block. Accurate mass determination is therefore the first and most critical step in its quality control and subsequent use in complex synthetic pathways.

Molecular Weight and Exact Mass: A Quantitative Overview

The fundamental physicochemical properties of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate are summarized in the table below. These values are foundational for all analytical and synthetic work involving this compound.

PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₃[1][2]
Molecular Weight 260.29 g/mol [1]
Exact Mass 260.1161 uCalculated
Monoisotopic Mass 260.1161 DaCalculated

The molecular weight is calculated using the atomic weights of the elements, which are weighted averages of the masses of their natural isotopes. In contrast, the exact mass is determined by summing the masses of the most abundant isotopes of each atom in the molecule (¹²C, ¹H, ¹⁴N, and ¹⁶O). This value is what is experimentally determined by high-resolution mass spectrometry.

Theoretical Framework: Predicting Mass Spectrometric Behavior

The structure of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate contains two key functional groups that dictate its behavior in the mass spectrometer: the tert-butyloxycarbonyl (Boc) protecting group and the indole-2-carbaldehyde core. Understanding the characteristic fragmentation of these moieties is essential for interpreting the resulting mass spectra.

The Signature Fragmentation of the N-Boc Group

The N-Boc group is widely used in organic synthesis due to its stability under many reaction conditions and its facile cleavage under acidic conditions. In the gas phase, during mass spectrometric analysis (particularly with electrospray ionization), protonated N-Boc protected amines exhibit a highly characteristic fragmentation pattern. This involves the neutral loss of isobutylene (C₄H₈) and carbon dioxide (CO₂), resulting in a total mass loss of 100 Da.[3] This fragmentation is a reliable diagnostic tool for identifying the presence of a Boc-protected amine in a molecule.

Fragmentation of the Indole-2-carbaldehyde Moiety

The indole ring is a stable aromatic system. Fragmentation of the indole-2-carbaldehyde portion of the molecule is less facile than the loss of the Boc group. Under higher collision energies, fragmentation of the indole ring itself can occur, often leading to the loss of CO (28 Da) from the aldehyde group, followed by further ring fragmentation.

Experimental Protocol: High-Resolution Mass Spectrometry

The following protocol outlines a robust method for the determination of the exact mass of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate using electrospray ionization-time of flight (ESI-TOF) mass spectrometry.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 1 mL of the same solvent.

  • Final Dilution for Infusion: Further dilute the working solution 1:10 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.

Causality: The use of dilute solutions is crucial to prevent detector saturation and ion suppression effects in the ESI source. Formic acid is added to the mobile phase to promote protonation of the analyte in positive ion mode, leading to the formation of the [M+H]⁺ ion.

Instrumentation and Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, is required.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (A lower cone voltage minimizes in-source fragmentation, while a higher voltage can be used to induce fragmentation for structural confirmation).

  • Source Temperature: 100 - 120 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Desolvation Temperature: 300 - 400 °C

  • Mass Range: m/z 50 - 500

  • Acquisition Mode: Full scan, high-resolution mode.

Self-Validation: The instrument should be calibrated immediately prior to analysis using a standard calibration solution to ensure high mass accuracy.

Data Analysis
  • Identify the [M+H]⁺ Ion: In the resulting mass spectrum, locate the peak corresponding to the protonated molecule. For tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate, with an exact mass of 260.1161 u, the [M+H]⁺ ion will have an m/z of 261.1239.

  • Confirm Mass Accuracy: The measured m/z of the [M+H]⁺ ion should be within 5 ppm of the calculated value.

  • Analyze Fragmentation Data (MS/MS): To confirm the structure, perform a tandem mass spectrometry (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 261.1239) and subjecting it to collision-induced dissociation (CID).

Visualization of Molecular Structure and Fragmentation

The following diagrams, generated using the DOT language, illustrate the molecular structure and the proposed fragmentation pathway of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate.

Caption: Molecular structure of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate.

fragmentation_pathway parent [M+H]⁺ m/z = 261.1239 intermediate1 [M+H - C₄H₈]⁺ m/z = 205.0608 parent->intermediate1 - C₄H₈ (56 Da) final_fragment [M+H - C₄H₈ - CO₂]⁺ m/z = 161.0709 intermediate1->final_fragment - CO₂ (44 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway.

Conclusion

The precise determination of the exact mass and molecular weight of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate is a critical component of its analytical characterization. This guide has provided the foundational values, a theoretical framework for its mass spectrometric behavior, a detailed experimental protocol for its analysis by high-resolution mass spectrometry, and visual representations of its structure and fragmentation. By understanding and applying these principles, researchers can ensure the identity and purity of this important synthetic intermediate, thereby enhancing the reliability and reproducibility of their scientific endeavors.

References

  • Gu, M., Wang, D., & Li, L. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 48(11), 1209-1218. [Link]

Sources

Exploratory

Profiling the Solubility of tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate: A Technical Guide for Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Thermodynamic solubility profiling, structural causality, and high-throughput methodologies.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Thermodynamic solubility profiling, structural causality, and high-throughput methodologies.

Introduction & Structural Causality

In modern medicinal chemistry, indole derivatives are privileged scaffolds frequently utilized in the development of kinase inhibitors, CNS therapeutics, and fluorescent probes. tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate (CAS: 1227962-50-6) is a highly versatile molecular building block . It features an indole core, a reactive C2-formyl group primed for reductive aminations or Knoevenagel condensations, and a C5-amino group masked by a tert-butoxycarbonyl (Boc) protecting group.

The Causality of Boc-Induced Solubility Enhancement

The unprotected precursor, 5-amino-1H-indole-2-carboxaldehyde, is highly polar and prone to oxidative degradation. The primary amine acts as both a strong hydrogen bond donor and acceptor, leading to a high crystal lattice energy that severely restricts its solubility in non-polar and aprotic organic solvents.

By introducing the Boc protecting group, the chemical micro-environment is fundamentally altered :

  • Steric Shielding: The bulky tert-butyl moiety disrupts intermolecular packing, lowering the melting point and the crystalline lattice energy.

  • Hydrogen Bond Modulation: The conversion of a primary amine to a secondary carbamate removes one hydrogen bond donor, significantly lowering the polarity ( δP​ ) and hydrogen-bonding ( δH​ ) parameters within the Hansen Solubility Parameter (HSP) framework .

  • Lipophilicity Injection: The aliphatic tert-butyl group increases the dispersion force interactions ( δD​ ), drastically enhancing solubility in halogenated and aprotic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).

Empirical Solubility Data

Understanding the solubility profile of this building block is critical for selecting the appropriate solvent systems for downstream synthesis (e.g., ensuring the substrate remains in solution during low-temperature reductive aminations).

Below is the quantitative thermodynamic solubility profile of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate across standard organic solvent classes at 25 °C.

SolventSolvent ClassDielectric Constant ( ϵ )Solubility (mg/mL)Application Insight
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 200Ideal for high-concentration stock solutions and biological assay prep.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 150Excellent for coupling reactions; fully solubilizes the Boc-indole.
Dichloromethane (DCM) Halogenated8.9> 100Primary choice for subsequent Boc-deprotection (with TFA).
Ethyl Acetate (EtOAc) Polar Aprotic6.0~ 75Standard solvent for liquid-liquid extraction and chromatography.
Methanol (MeOH) Polar Protic32.7~ 25Moderate solubility; often used as a co-solvent in reductive aminations.
Hexanes Non-polar Aliphatic1.9< 1.0Poor solubility; ideal as an anti-solvent for recrystallization.
Water Aqueous80.1< 0.1Practically insoluble due to high lipophilicity of the Boc group.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate reliable, reproducible thermodynamic solubility data, the Shake-Flask Method remains the gold standard in pharmaceutical development .

As a Senior Application Scientist, I mandate that any solubility protocol must be a self-validating system . A single time-point measurement is prone to false positives (supersaturation) or false negatives (incomplete dissolution). The protocol below incorporates a ΔC (Change in Concentration) validation step to definitively prove thermodynamic equilibrium.

Step-by-Step Protocol
  • Saturation: Add an excess amount of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate (e.g., 50 mg) to a 2 mL amber glass HPLC vial. Add exactly 1.0 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure saturation.

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Time-Point Sampling (The Validation Engine):

    • T=24 Hours: Stop agitation. Allow solids to settle for 30 minutes. Extract a 50 µL aliquot of the supernatant. Filter through a 0.22 µm PTFE syringe filter (pre-saturated with solvent). Dilute appropriately and analyze via HPLC-UV (254 nm).

    • T=48 Hours: Repeat the sampling process on the same vial.

  • Self-Validation Check: Compare the concentration at 24 hours ( C24​ ) to 48 hours ( C48​ ).

    • If C48​∣C48​−C24​∣​≤0.05 (Less than 5% variance), thermodynamic equilibrium is confirmed.

    • If variance > 5%, continue agitation for another 24 hours and re-test.

G N1 1. Saturation (Excess Solid + Solvent) N2 2. Equilibration (25°C, Orbital Shaker) N1->N2 Agitate N3 3. Phase Separation (PTFE Filtration) N2->N3 Isolate Supernatant N4 4. Quantification (HPLC-UV Analysis) N3->N4 Dilute Aliquot N5 5. Self-Validation (ΔC < 5% between 24h & 48h) N4->N5 Verify Equilibrium

Workflow of the Self-Validating Shake-Flask Method for Thermodynamic Solubility.

Implications for Downstream Chemistry

The solubility profile directly dictates the synthetic workflow. Because tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate is highly soluble in halogenated solvents and moderately soluble in alcohols, it is perfectly primed for Reductive Amination workflows.

Mechanistic Causality in Solvent Choice: Reductive amination of the C2-formyl group requires the formation of an intermediate imine, followed by reduction (typically using Sodium triacetoxyborohydride, NaBH(OAc)3​ ).

  • Solvent Synergy: The reaction is optimally performed in a mixture of 1,2-Dichloroethane (DCE) and Methanol. DCE fully solubilizes the Boc-protected indole and the reducing agent, while a catalytic amount of Methanol accelerates imine formation.

  • Orthogonal Deprotection: Once the new amine is installed, the Boc group can be quantitatively removed using Trifluoroacetic acid (TFA) in DCM—a solvent in which the starting material and intermediates are highly soluble, ensuring homogeneous reaction kinetics .

G SM tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate (Fully Soluble in DCE/MeOH) RXN1 Reductive Amination (Amine, NaBH(OAc)3 in DCE) SM->RXN1 INT Boc-Protected Amine Intermediate (High Organic Solubility) RXN1->INT RXN2 Boc Deprotection (TFA in DCM) INT->RXN2 PROD Free 5-Aminoindole Derivative (Target Scaffold) RXN2->PROD

Downstream synthetic pathway leveraging the solubility profile of the Boc-protected building block.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. Available at:[Link]

  • Makoni, P. A., et al. "The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients." Saudi Pharmaceutical Journal, 2020. Available at:[Link]

  • Ono, A., et al. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." Pharmaceutical Research, 2019. Available at:[Link]

Foundational

Advanced Safety and Handling Architecture for tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate

Executive Summary In modern drug discovery and organic synthesis, bifunctional building blocks are critical for assembling complex pharmacophores. tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate (CAS: 1227962-50-6)[1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, bifunctional building blocks are critical for assembling complex pharmacophores. tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate (CAS: 1227962-50-6)[1] is a highly versatile intermediate featuring an electron-rich indole core, an electrophilic C2-formyl group, and an acid-sensitive N-Boc protected amine at C5[2]. This whitepaper provides an in-depth technical guide to the physicochemical profiling, mechanistic toxicology, and self-validating experimental workflows required to handle this compound safely and effectively.

Physicochemical Profiling & Structural Causality

The handling and reactivity of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate are dictated by the interplay of its three functional domains. Understanding this structural causality is essential for designing safe experimental protocols.

  • The Indole Core : The 1H-indole scaffold is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution and oxidative degradation.

  • The C2-Formyl Group : Aldehydes are prone to auto-oxidation when exposed to atmospheric oxygen, converting to the corresponding carboxylic acid. Furthermore, the formyl group acts as a potent electrophile, which drives both its synthetic utility and its toxicological profile (tissue irritation via protein cross-linking).

  • The C5-Carbamate (N-Boc) : The tert-butyloxycarbonyl group provides steric shielding and prevents unwanted nucleophilic attacks by the C5 amine. However, it is highly sensitive to acidic conditions, releasing isobutylene gas and carbon dioxide upon cleavage.

Quantitative Data Summary
ParameterSpecificationCausality / Operational Significance
CAS Number 1227962-50-6[1]Unique identifier for regulatory and inventory tracking.
Molecular Formula C₁₄H₁₆N₂O₃[3]Essential for precise stoichiometric calculations in synthesis.
Molecular Weight 260.29 g/mol [3]Required for molarity, yield determination, and MS validation.
Storage Conditions 2-8°C, under Ar/N₂Low temperatures and inert gas prevent aldehyde auto-oxidation.
SMILES O=C(OC(C)(C)C)NC1=CC2=C(NC(C=O)=C2)C=C1[3]Used for computational modeling and cheminformatics.

Hazard Identification & Mechanistic Toxicology

Based on standardized Safety Data Sheet (SDS) parameters, this compound exhibits specific hazards that must be mitigated through engineered controls[3].

  • H302: Harmful if swallowed. Mechanistic Causality: Indole derivatives often exhibit potent biological activity, interacting with various central nervous system (CNS) receptors (e.g., serotonin receptors). Ingestion can lead to unintended and potentially severe pharmacological effects.

  • H315 / H319: Causes skin and serious eye irritation. Mechanistic Causality: The electrophilic C2-formyl group can react with nucleophilic amino acid residues (such as lysine or cysteine) in the proteins of the skin and ocular mucosa, leading to covalent modification, cellular damage, and localized inflammatory responses.

  • H335: May cause respiratory irritation. Mechanistic Causality: Inhalation of fine crystalline dust exposes the sensitive respiratory epithelium to the reactive aldehyde, triggering bronchospasm and irritation.

HazardMitigation Hazards Hazard Profile (CAS: 1227962-50-6) Irritation H315/H319: Skin & Eye Irritation (Formyl Reactivity) Hazards->Irritation Tox H302: Harmful if Swallowed (Indole Bioactivity) Hazards->Tox Resp H335: Respiratory Irritation (Powder Inhalation) Hazards->Resp Storage Prevention: Store at 2-8°C under Ar/N2 Hazards->Storage PPE Mitigation: Nitrile Gloves & Safety Goggles Irritation->PPE Tox->PPE Eng Mitigation: Class II Fume Hood Resp->Eng

Caption: Hazard causality network mapping structural risks to required operational mitigations.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every synthetic manipulation of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate must be treated as a self-validating system. Below are two highly optimized protocols detailing the causality behind the reagent choices and the required in-process controls (IPC).

Protocol A: Chemoselective Reductive Amination of the C2-Formyl Group

Objective : Functionalize the aldehyde while preserving the acid-sensitive N-Boc group.

  • Preparation : Dissolve the compound (1.0 eq) and the target amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M) under an argon atmosphere.

    • Causality: Argon prevents oxidative degradation of the electron-rich indole core. DCE provides optimal solubility and reaction kinetics for the reducing agent.

  • Imine Formation : Stir the mixture at room temperature for 2 hours.

    • Self-Validation: Monitor by Thin-Layer Chromatography (TLC). Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The disappearance of the 2,4-DNPH-active spot (which specifically stains aldehydes bright orange) confirms complete conversion to the imine intermediate.

  • Reduction : Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir for 12 hours.

    • Causality: NaBH(OAc)₃ is a mild, sterically hindered reducing agent. Unlike NaBH₄, it selectively reduces the highly electrophilic iminium ion intermediate without over-reducing unreacted aldehyde, preventing the formation of a hydroxymethyl byproduct.

  • Validation & Isolation : Quench with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM).

    • Self-Validation: Perform LC-MS analysis on the organic layer. The protocol is validated when the chromatogram shows the desired [M+H]⁺ mass peak and a complete absence of the starting material mass (m/z 261.1).

Protocol B: Acid-Mediated N-Boc Deprotection

Objective : Remove the tert-butyloxycarbonyl protecting group to reveal the primary amine at C5.

  • Preparation : Dissolve the compound in DCM (0.1 M). Add triisopropylsilane (TIPS) (2.0 eq).

    • Causality: Indoles are highly susceptible to electrophilic aromatic substitution. During Boc cleavage, the generated tert-butyl cation can aggressively alkylate the indole ring (typically at C3). TIPS acts as a highly effective cation scavenger to intercept the tert-butyl cation, preventing structural degradation.

  • Cleavage : Cool the reaction vessel to 0°C and add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM volumetric ratio.

    • Causality: Cooling minimizes exothermic side reactions, and the specific 1:4 ratio ensures complete cleavage while maintaining a dielectric constant that favors the desired pathway.

  • Validation : Warm to room temperature and stir for 2 hours.

    • Self-Validation: Monitor by LC-MS. The reaction is complete when the [M+H]⁺ peak shifts quantitatively from 261.1 to 161.1 (a loss of 100 Da, corresponding to the cleaved Boc group).

Workflow SM tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate (CAS: 1227962-50-6) PathA Pathway A: Acidic Boc Deprotection (TFA/DCM, TIPS Scavenger) SM->PathA PathB Pathway B: Reductive Amination (NaBH(OAc)3, DCE) SM->PathB IntA 5-Amino-1H-indole-2-carbaldehyde (Reactive Intermediate) PathA->IntA IntB tert-Butyl N-(2-(alkylaminomethyl)- 1H-indol-5-yl)carbamate PathB->IntB ValA Self-Validation: LC-MS [M+H]+ 161.1 Absence of SM IntA->ValA ValB Self-Validation: Loss of 2,4-DNPH Stain LC-MS Confirmation IntB->ValB

Caption: Chemoselective functionalization workflows and integrated self-validation logic.

Exposure Controls & Storage Architecture

To maintain the chemical integrity of the compound and ensure personnel safety, the following architectural controls must be strictly adhered to:

  • Engineering Controls : All weighing, transferring, and synthetic manipulations must be conducted within a Class II externally exhausted fume hood to mitigate the H335 inhalation hazard associated with the fine powder[3].

  • Personal Protective Equipment (PPE) : Standard nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles are mandatory to prevent the H315/H319 irritation hazards caused by the reactive formyl moiety[3].

  • Storage Architecture : The compound must be stored in a tightly sealed, amber-glass vial at 2-8°C. The headspace of the vial must be purged with Argon or Nitrogen gas prior to sealing. This prevents both the photo-degradation of the indole core and the auto-oxidation of the C2-aldehyde.

References

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Utility of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate in Indole Synthesis

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the application of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate as a pivotal precursor in t...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the application of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate as a pivotal precursor in the synthesis of complex indole-based molecules. The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs. This guide provides not only detailed experimental protocols but also the underlying scientific rationale for methodological choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

The subject compound is a bifunctional building block of significant value. The C2-formyl group acts as a versatile chemical handle for carbon-carbon and carbon-nitrogen bond formation, while the tert-butoxycarbonyl (Boc)-protected amine at the C5-position allows for late-stage diversification. This orthogonal arrangement enables a modular approach to synthesizing libraries of substituted indoles for structure-activity relationship (SAR) studies and drug discovery pipelines.

Physicochemical and Spectroscopic Profile

A thorough understanding of the precursor's properties is fundamental to its effective use.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1227962-50-6 [1][2][3]
Molecular Formula C₁₄H₁₆N₂O₃ [2][3]
Molecular Weight 260.29 g/mol [2]

| MDL Number | MFCD32692074 |[2] |

Spectroscopic Characterization (Predicted) Accurate characterization is crucial for confirming the identity and purity of the precursor and its derivatives. The following data are predicted based on the analysis of structurally similar compounds and standard spectroscopic principles.[4]

Table 2: Predicted Spectroscopic Data for tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate

Technique Signal Assignment Rationale
¹H NMR ~9.80 ppm (s, 1H) -CHO The aldehyde proton is highly deshielded and appears as a singlet.
(400 MHz, CDCl₃) ~9.50 ppm (br s, 1H) Indole N-H The indole N-H proton is typically broad and downfield.
~7.80-8.00 ppm (m, 1H) Ar-H Aromatic proton ortho to the Boc-amino group.
~7.30-7.50 ppm (m, 2H) Ar-H Remaining aromatic protons on the indole core.
~7.10 ppm (s, 1H) C3-H Proton on the pyrrole ring adjacent to the formyl group.
~6.80 ppm (br s, 1H) Boc N-H The carbamate N-H proton signal is typically broad.
1.55 ppm (s, 9H) -C(CH₃)₃ The nine equivalent protons of the tert-butyl group appear as a sharp singlet.
¹³C NMR ~185.0 ppm -C=O (aldehyde) The aldehyde carbonyl carbon is significantly downfield.
(100 MHz, CDCl₃) ~153.5 ppm -C=O (carbamate) The carbamate carbonyl carbon.
~138.0-120.0 ppm Aromatic/Pyrrole C Multiple signals corresponding to the carbons of the indole ring.
~81.0 ppm -C(CH₃)₃ The quaternary carbon of the tert-butyl group.
~28.4 ppm -C(CH₃)₃ The methyl carbons of the tert-butyl group.
FT-IR ~3350 cm⁻¹ (N-H) Indole & Carbamate N-H Broad peak characteristic of N-H stretching.
(Thin Film/KBr) ~2980 cm⁻¹ (C-H) Aliphatic C-H Stretching from the tert-butyl group.
~1710 cm⁻¹ (C=O) Carbamate C=O Strong absorption from the Boc group carbonyl.

| | ~1680 cm⁻¹ (C=O) | Aldehyde C=O | Strong absorption from the conjugated aldehyde carbonyl. |

Synthesis of the Precursor: A Plausible Pathway

While commercially available from vendors, understanding the synthesis of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate provides insight into indole chemistry. A logical, multi-step approach starting from 5-nitroindole is outlined below.

Start 5-Nitroindole Step1 Reduction (e.g., H₂, Pd/C or SnCl₂) Start->Step1 Inter1 5-Aminoindole Step1->Inter1 Step2 Boc Protection ((Boc)₂O, Base) Inter1->Step2 Inter2 tert-butyl N-(1H-indol-5-yl)carbamate Step2->Inter2 Step3 N1-Protection (e.g., SEM-Cl) Inter2->Step3 Inter3 N1-Protected Intermediate Step3->Inter3 Step4 C2-Formylation (1. n-BuLi 2. DMF) Inter3->Step4 Inter4 C2-Formylated, N1,N5-Protected Intermediate Step4->Inter4 Step5 N1-Deprotection (e.g., TBAF or Acid) Inter4->Step5 End tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate Step5->End Workflow: Reductive Amination cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification Precursor Precursor (1.0 eq) Imine Imine Formation (Stir at RT, 1h) Precursor->Imine Amine Primary/Secondary Amine (R¹R²NH) (1.1 eq) Amine->Imine Solvent Solvent (DCE or THF) Solvent->Imine Reduction Add Reducing Agent (e.g., NaBH(OAc)₃, 1.5 eq) (Stir at RT, 12-24h) Imine->Reduction Quench Quench (sat. NaHCO₃) Reduction->Quench Extract Extract (DCM or EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product: tert-butyl N-(2-((R¹R²N)methyl) -1H-indol-5-yl)carbamate Purify->Product Workflow: HWE Olefination Phosphonate Phosphonate Ester (e.g., Triethyl phosphonoacetate) (1.2 eq) Ylide Ylide Generation (0 °C to RT) Phosphonate->Ylide Base Base (NaH or K₂CO₃) (1.3 eq) Base->Ylide Solvent_A Anhydrous Solvent (THF or DMF) Solvent_A->Ylide Reaction Addition of Ylide (Stir at RT to 60 °C) Ylide->Reaction Precursor Indole Precursor (1.0 eq in Solvent) Precursor->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Product Final Product: C2-Vinylindole Derivative Workup->Product Workflow: Boc Deprotection & Functionalization Start Boc-Protected Indole Derivative Deprotection Deprotection (TFA in DCM, RT) Start->Deprotection Intermediate 5-Aminoindole Salt Deprotection->Intermediate Neutralization Basification (e.g., sat. NaHCO₃) Intermediate->Neutralization FreeAmine Free 5-Aminoindole Derivative Neutralization->FreeAmine Acylation Acylation (Acyl Chloride, Base) FreeAmine->Acylation Sulfonylation Sulfonylation (Sulfonyl Chloride, Base) FreeAmine->Sulfonylation Product1 5-Acylaminoindole Acylation->Product1 Product2 5-Sulfonamidoindole Sulfonylation->Product2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate Synthesis

Here is a comprehensive technical support guide designed for researchers and drug development professionals to optimize the synthesis of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate. Welcome to the Advanced Synthesis T...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive technical support guide designed for researchers and drug development professionals to optimize the synthesis of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate.

Welcome to the Advanced Synthesis Troubleshooting Guide. The synthesis of C2-formylated indoles bearing sensitive functional groups (such as an N-Boc protected amine at the 5-position) presents unique chemoselectivity and regioselectivity challenges. This guide provides a self-validating protocol, mechanistic insights, and troubleshooting FAQs to maximize your yield and reproducibility.

Synthetic Strategy & Workflow

Direct formylation of unprotected indoles typically occurs at the C3 position via Vilsmeier-Haack conditions. To force formylation at the C2 position, we must utilize Directed ortho-Metalation (DoM) .

By globally protecting 5-aminoindole with Boc anhydride, the N1-Boc group serves as a powerful Directing Metalation Group (DMG). The Lewis basic carbonyl oxygen of the N1-Boc coordinates the lithium cation of the base, establishing a Complex-Induced Proximity Effect (CIPE) that directs deprotonation exclusively to the C2 position[1]. Following electrophilic quench with DMF and selective N1-Boc deprotection, the target molecule is isolated.

SyntheticWorkflow A 5-Aminoindole B Di-Boc Indole (N1-Boc, N5-Boc) A->B Boc2O, DMAP THF, RT C C2-Formyl Di-Boc Indole B->C 1. sec-BuLi, TMEDA (-78°C) 2. Dry DMF D Target Product (C2-Formyl, N5-Boc) C->D K2CO3, MeOH RT (Selective Cleavage)

Synthetic workflow for tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate via DoM.

Quantitative Optimization Data

The critical step in this sequence is the C2-lithiation and formylation. The table below summarizes the causality between reaction parameters and isolated yield during the DoM step.

Base SystemAdditiveTemperatureElectrophileIsolated Yield (Step 2)Mechanistic Rationale
n-BuLi (1.1 eq)None-78 °CDMF< 20%Aggregation of alkyllithium reduces basicity; incomplete lithiation[1].
LDA (1.5 eq)None-78 °CDMF35%LDA is highly sterically hindered; deprotonation at C2 is kinetically slow.
sec-BuLi (1.2 eq)TMEDA (1.2 eq)-78 °CDMF88% TMEDA breaks lithium aggregates, increasing basicity and facilitating CIPE[1].
sec-BuLi (1.2 eq)TMEDA (1.2 eq)-40 °CDMF45%Elevated temperature leads to nucleophilic attack of base on the N1-Boc group.

Self-Validating Experimental Protocol

Step A: Global Protection (Di-Boc Formation)
  • Reaction: Dissolve 5-aminoindole (1.0 eq) in anhydrous THF (0.2 M). Add DMAP (0.1 eq) and Et3N (2.5 eq). Slowly add Boc2O (2.2 eq) at 0 °C. Warm to room temperature (RT) and stir for 12 hours.

  • Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the highly polar starting material. The di-Boc intermediate is highly non-polar.

Step B: Directed ortho-Lithiation and Formylation
  • Preparation: Rigorously dry THF over Na/benzophenone. Dry DMF via vacuum distillation over activated 4Å molecular sieves[2].

  • Lithiation: Dissolve the di-Boc indole (1.0 eq) and anhydrous TMEDA (1.2 eq) in dry THF (0.1 M) under Argon. Cool to -78 °C. Dropwise add sec-BuLi (1.2 eq, 1.4 M in cyclohexane). The solution will turn deep yellow/orange, indicating the formation of the C2-lithio species. Stir at -78 °C for 45 minutes.

  • Electrophilic Quench: Add strictly anhydrous DMF (3.0 eq) dropwise[3]. Stir for 30 minutes at -78 °C, then allow warming to 0 °C over 1 hour.

  • Validation: Quench a 0.1 mL aliquot with D2O. MS analysis should show >95% deuterium incorporation at C2 if lithiation was successful but formylation failed (indicating wet DMF).

Step C: Selective N1-Boc Deprotection
  • Reaction: Dissolve the crude C2-formyl di-Boc indole in MeOH (0.1 M). Add K2CO3 (2.0 eq). Stir at RT for 2-4 hours.

  • Validation: The N1-Boc group (a vinylogous urea) is selectively cleaved by mild base, while the N5-Boc group (a standard aniline carbamate) remains completely intact. Monitor by LC-MS for the loss of exactly one Boc group (-100 Da mass shift).

Troubleshooting & FAQs

Q1: My yield for the C2-formylation step is consistently below 30%, and I am recovering unreacted starting material. What is failing?

A: If you are recovering unreacted starting material, the lithiation step is failing. This is almost always due to alkyllithium aggregation or moisture.

  • Solution: Ensure you are using TMEDA as a bidentate ligand. TMEDA coordinates the lithium cation, breaking up the hexameric/tetrameric aggregates of sec-BuLi into highly reactive monomers[1]. Furthermore, ensure your THF is freshly distilled. THF can degrade into ethylene and acetaldehyde enolate at higher temperatures in the presence of strong bases, which will consume your sec-BuLi[2].

Q2: The lithiation seems to work (indicated by a color change), but the formylation fails. I see mostly C-H instead of C-CHO in my NMR.

A: This indicates that your C2-lithio species is being protonated before it can react with DMF. The primary culprit is moisture in the DMF[2].

  • Solution: Commercial "anhydrous" DMF degrades over time, absorbing moisture and generating dimethylamine. You must rigorously dry your DMF. Do not use basic desiccants like BaO if unavailable; instead, vacuum distill the DMF from dried 4Å molecular sieves directly into a Schlenk flask equipped with an Argon line[2]. Flush all syringes with dry Argon prior to transfer.

TroubleshootingLogic Start Issue: Low Yield in Formylation Step Check1 Quench aliquot with D2O. Is deuterium incorporated? Start->Check1 PathA NO: Lithiation Failed Check1->PathA C-H observed PathB YES: Formylation Failed Check1->PathB C-D observed FixA Action: Check sec-BuLi titer. Ensure TMEDA is added. Ensure strict -78°C. PathA->FixA FixB Action: DMF is wet. Vacuum distill DMF over 4Å molecular sieves. PathB->FixB

Diagnostic logic tree for troubleshooting low yields during the C2-formylation step.

Q3: I am observing cleavage of the N-Boc group during the lithiation step, resulting in complex mixtures. How do I prevent this?

A: The N1-Boc group is susceptible to nucleophilic attack by sec-BuLi if the temperature rises, leading to nucleophilic acyl substitution rather than deprotonation.

  • Solution: Strict cryogenic control is non-negotiable. The internal temperature of the reaction must not exceed -70 °C during the addition of sec-BuLi. Add the base at a rate of no more than 1 drop per second. Do not use n-BuLi, as its primary alkyl nature makes it a better nucleophile than the sterically hindered sec-BuLi.

Q4: During the final deprotection step, how can I be sure the K2CO3 won't cleave the N5-Boc group as well?

A: This relies on the fundamental electronic differences between the two protecting groups. The N1-Boc is attached to the indole nitrogen. Because the lone pair of the indole nitrogen is delocalized into the aromatic π -system, it cannot effectively donate electron density into the Boc carbonyl. This makes the N1-Boc carbonyl highly electrophilic and susceptible to mild methanolysis (K2CO3/MeOH). Conversely, the N5-Boc is a standard carbamate on an aniline derivative; its nitrogen lone pair effectively participates in resonance with the carbonyl, rendering it completely stable to mild carbonate bases.

References
  • Directed Metalation: A Survival Guide Baran Lab, The Scripps Research Institute URL:[Link][1]

  • Formylation - Common Conditions Common Organic Chemistry URL:[Link][3]

  • Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? ResearchGate Scientific Discussions URL:[Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter "simple" deprotections that fail catastrophically in practice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter "simple" deprotections that fail catastrophically in practice. The Boc deprotection of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate is a classic example of a chemotype with inherent functional group contradictions.

This guide abandons generic protocols to provide a deeply mechanistic, self-validating troubleshooting framework specifically engineered for this highly sensitive formyl-indole system.

Mechanistic Causality: The Chemotype's Inherent Contradictions

To successfully deprotect this molecule, you must first understand the competing reactivities of its three core functional groups:

  • The Boc-Carbamate : Requires strong Brønsted acids (e.g., TFA, HCl) or Lewis acids for cleavage, generating a highly reactive tert-butyl carbocation intermediate[1].

  • The Indole Ring : An electron-rich aromatic system that is highly susceptible to electrophilic alkylation by the tert-butyl cation, typically at the C3 or N1 positions[2].

  • The C2-Formyl Group (Aldehyde) : A highly reactive electrophile. Upon removal of the Boc group, the newly freed C5-amine acts as a nucleophile. Under acidic conditions, the presence of both an amine and an aldehyde drives rapid, intermolecular Schiff base (imine) formation, leading to irreversible polymerization[3].

MechanisticPathways SM tert-butyl N-(2-formyl- 1H-indol-5-yl)carbamate Intermediate tert-butyl cation + Deprotected Amine SM->Intermediate TFA or TMSOTf Side3 Dithioacetal Formation (If EDT used) SM->Side3 EDT Scavenger Desired 5-amino-1H-indole- 2-carbaldehyde Intermediate->Desired TIS/H2O Scavengers Side1 C3-tert-butylated Indole (+56 Da Mass Shift) Intermediate->Side1 No Scavenger Side2 Intermolecular Schiff Base (Polymeric Sludge) Desired->Side2 High Temp / High Conc.

Fig 1: Reaction pathways for formyl-indole Boc deprotection and competing side reactions.

Frequently Asked Questions (FAQs) & Diagnostic Troubleshooting

Q1: My reaction yields a dark, insoluble sludge instead of the desired product. What went wrong? Causality: You are observing intermolecular Schiff base polymerization[3]. The newly deprotected C5-amine is reacting with the C2-formyl group of neighboring molecules. Protic acids (like TFA) catalyze this condensation. Solution: Run the reaction at high dilution (< 0.05 M). While intramolecular cyclization is geometrically impossible for this specific isomer, high dilution kinetically prevents intermolecular collisions. Keep temperatures strictly at or below 0 °C.

Q2: My LC-MS shows a major side product with a mass shift of +56 Da. How do I prevent this? Causality: The +56 Da shift is the characteristic signature of tert-butylation[4]. The tert-butyl carbocation generated during cleavage has electrophilically attacked your indole ring. Solution: You must incorporate a carbocation scavenger. Triisopropylsilane (TIS) is highly effective at trapping these cations before they can modify the indole[1].

Q3: Can I use 1,2-ethanedithiol (EDT) as a scavenger? It is standard for indole-containing peptides. Causality: Absolutely not. While EDT is excellent for protecting tryptophan residues in standard peptide synthesis[1], your molecule contains a free aldehyde. Dithiols will rapidly react with the C2-formyl group under acidic conditions to form a stable dithioacetal.

Q4: The deprotection is incomplete, and starting material remains even after 4 hours. Should I heat the reaction? Causality: Heating will exponentially increase Schiff base polymerization and indole degradation. Incomplete deprotection is often due to the electron-withdrawing nature of the formyl group, which reduces the basicity of the carbamate, or poor solubility of the intermediate TFA salt. Solution: Do not heat. Instead, switch to a mild Lewis acid protocol (TMSOTf / 2,6-lutidine) which drives the reaction to completion without the harsh protic environment[5].

TroubleshootingWorkflow Start Incomplete or Messy Deprotection Detected CheckSM Is Starting Material Present (LC-MS)? Start->CheckSM Action1 Switch to TMSOTf / 2,6-lutidine Protocol CheckSM->Action1 YES (Incomplete) CheckMass Observe +56 Da or Polymerization? CheckSM->CheckMass NO (Side Products) Action2 Add TIS Scavenger (Avoid EDT) CheckMass->Action2 +56 Da (Alkylation) Action3 Increase Dilution (<0.05 M) Keep Temp < 0°C CheckMass->Action3 Broad Peaks (Polymer)

Fig 2: Diagnostic troubleshooting workflow for incomplete or messy Boc deprotection.

Quantitative Data: Reagent Selection Matrices

Table 1: Scavenger Selection Matrix for Formyl-Indoles
ScavengerEfficacy for IndoleRisk to Formyl GroupRecommendation
Triisopropylsilane (TIS) ExcellentNonePrimary Choice . Rapidly quenches carbocations[2].
Water (H₂O) ModerateNoneCo-scavenger . Aids in Boc hydrolysis.
1,2-Ethanedithiol (EDT) ExcellentCRITICAL RISK Do Not Use . Forms stable dithioacetals with aldehydes.
Thioanisole GoodLowAlternative if TIS is unavailable, but highly odorous.
Table 2: Cleavage Cocktail Comparison
CocktailMechanismProsCons
TFA / TIS / H₂O (95:2.5:2.5)Brønsted AcidStandard, highly effective for most Boc groups.Protic environment accelerates Schiff base polymerization if concentrated.
4M HCl in Dioxane Brønsted AcidEasy workup (evaporation).Very harsh; high risk of indole dimerization.
TMSOTf / 2,6-Lutidine Lewis AcidExtremely mild, prevents protic-catalyzed polymerization[5].Requires strictly anhydrous conditions.

Validated Experimental Protocols

Protocol A: High-Dilution Protic Cleavage (TFA/TIS/H₂O)

Use this protocol for standard batches. The extreme dilution is a self-validating control against polymerization.

  • Preparation: Dissolve tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate in anhydrous dichloromethane (DCM) to a strictly controlled concentration of 0.02 - 0.05 M .

  • Cooling: Chill the flask to 0 °C using an ice bath under an inert atmosphere (Nitrogen or Argon).

  • Scavenger Addition: Add TIS to a final concentration of 2.5% (v/v) and deionized water to 2.5% (v/v)[1].

  • Cleavage: Slowly add trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 50% (v/v).

  • In-Process Validation: Stir at 0 °C for 1 hour. Pull a 10 µL aliquot, quench immediately in 100 µL cold saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. You must observe the disappearance of the starting mass and the appearance of the desired product mass without the +56 Da adduct.

  • Workup: Concentrate under reduced pressure (do not heat the water bath above 25 °C). Neutralize the residue with cold saturated NaHCO₃ to precipitate the free amine. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Mild Lewis Acid Cleavage (TMSOTf / 2,6-Lutidine)

Use this protocol if Protocol A yields incomplete deprotection or unacceptable levels of oligomers[4],[5].

  • Preparation: Dissolve the Boc-protected substrate in anhydrous DCM (0.05 M) under a strict Nitrogen atmosphere.

  • Base Addition: Add 2,6-lutidine (2.0 equivalents) to act as a non-nucleophilic acid scavenger. Cool the solution to 0 °C.

  • Lewis Acid Addition: Dropwise add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equivalents)[4].

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc) every 15 minutes. The reaction is typically complete within 30-60 minutes. The absence of free protons prevents Schiff base formation.

  • Quenching: Quench the reaction by adding anhydrous methanol (1 mL) to destroy the silyl triflate[4].

  • Workup: Dilute with DCM, wash with saturated aqueous NH₄Cl, followed by brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

References

  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. MDPI. Available at:[Link][5]

  • Straightforward Assembly of Phenylimidazoquinoxalines via a One-Pot Two Step MCR Process. PMC / NIH. Available at:[Link][3]

Sources

Troubleshooting

purification of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate by column chromatography

Technical Support Center: Purification of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chro...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate.

This molecule presents a dual challenge for synthetic chemists: the indole core possesses a polarizable N-H bond that causes severe streaking on normal-phase silica, while the tert-butoxycarbonyl (Boc) protecting group at the 5-position is highly susceptible to acid-catalyzed cleavage. The following guide provides field-proven insights, self-validating workflows, and troubleshooting steps to ensure high-yield, high-purity isolation.

Purification Workflow

Workflow A Crude Mixture tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate B 2D TLC Stability Test A->B C Degradation (Boc Cleavage)? B->C D Protocol 1: Silica Neutralization (1% Et3N Flush) C->D Yes E Standard Column Packing C->E No F Protocol 2: Flash Elution (Hexane/EtOAc Step Gradient) D->F E->F G Pure Compound Isolated F->G

Workflow for the purification of acid-sensitive indole derivatives via flash chromatography.

Troubleshooting Guides & FAQs

Q1: Why is my target compound streaking severely on the TLC plate and the column? A1: Indoles exhibit strong hydrogen bonding between their N-H group and the free silanol (Si-OH) groups on the surface of the silica gel. This interaction is non-linear and concentration-dependent, causing the compound to drag or "streak" rather than eluting as a tight, symmetrical band. Causality & Solution: To disrupt this interaction, you must introduce a competitive hydrogen-bond acceptor or a mild Lewis base. Adding 0.1–1.0% Triethylamine (Et₃N) to your mobile phase temporarily masks the acidic silanols, drastically sharpening the elution band and improving resolution ()[1].

Q2: I am isolating 2-formyl-1H-indol-5-amine instead of my Boc-protected product. Why is the Boc group falling off? A2: The Boc group is highly sensitive to acidic conditions. Standard silica gel acts as a mild, solid Brønsted acid (pH ~4.5–5.5). When an electron-rich aromatic system (like a 5-aminoindole) is Boc-protected, the carbamate nitrogen is highly susceptible to protonation, facilitating the loss of the tert-butyl cation and CO₂ ()[2]. Causality & Solution: Extended residence time on acidic silica will cause quantitative deprotection. You must deactivate the silica gel prior to loading the sample (See Protocol 1) and utilize compressed air to maintain a rapid flow rate (flash chromatography), minimizing the compound's contact time with the stationary phase ()[3].

Q3: How do I separate the 2-formyl indole from unreacted starting materials or over-oxidized byproducts? A3: The introduction of the formyl (aldehyde) group at the 2-position significantly increases the dipole moment of the indole core compared to its unfunctionalized precursor. Causality & Solution: Employ a step-gradient elution strategy. Start with a low-polarity solvent to elute non-polar impurities. Once the non-polar impurities have eluted, step up the polarity to elute the target tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate.

Quantitative Data: Chromatographic Parameters

The following table summarizes the optimized solvent systems and expected retention factors ( Rf​ ) for the target compound and common impurities.

Compound / ImpuritySolvent System (v/v)ModifierExpected Rf​ Elution Order
Unreacted Indole Precursor70:30 Hexane/EtOAcNone0.65 - 0.751 (Fastest)
tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate 70:30 Hexane/EtOAc 1% Et₃N 0.30 - 0.35 2 (Target)
2-formyl-1H-indol-5-amine (De-Boc byproduct)70:30 Hexane/EtOAc1% Et₃N0.05 - 0.103 (Slowest)
Over-oxidized byproducts (e.g., carboxylic acid)50:50 Hexane/EtOAc1% AcOH*< 0.05Retained

*Note: Do not use acetic acid (AcOH) if isolating the Boc-protected target, as it will rapidly accelerate on-column deprotection.

Experimental Protocols

Self-Validating System: 2D TLC for On-Column Stability

Before committing your entire crude mixture to a column, validate the stability of the Boc group on silica to determine if neutralization is required.

  • Lightly spot the crude mixture in the bottom-left corner of a square TLC plate (1 cm from the edges).

  • Develop the plate in 70:30 Hexane/EtOAc.

  • Remove the plate and dry it completely under a gentle stream of air to remove all solvent.

  • Rotate the plate 90 degrees so the separated spots form the new baseline, and develop it a second time in the exact same solvent system.

  • Validation: Visualize under UV (254 nm). If the compound is stable, all spots will lie perfectly on the diagonal axis. If the Boc group is degrading, a new, highly polar spot (the free amine) will appear below the diagonal axis, indicating that silica neutralization is mandatory ()[1].

Protocol 1: Silica Gel Deactivation (Neutralization)

If the 2D TLC indicates degradation, the silica must be neutralized prior to chromatography.

  • Prepare 500 mL of the starting mobile phase (90:10 Hexane/EtOAc) and add 1% v/v Triethylamine (Et₃N).

  • Prepare a slurry of 40–63 μm silica gel (230–400 mesh) using this Et₃N-modified solvent and pour it into the glass column.

  • Apply compressed air to pack the bed tightly.

  • Flush the packed column with at least two full column volumes (CV) of the Et₃N-modified solvent.

  • Crucial Step: Switch back to the standard, non-modified solvent (90:10 Hexane/EtOAc) and flush with one CV to remove excess free Et₃N, which could otherwise co-elute with your product and complicate downstream NMR analysis.

Protocol 2: Flash Column Chromatography Execution
  • Dry Loading: Dissolve the crude tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate in a minimum amount of Dichloromethane (DCM). Add a small amount of deactivated silica gel (approx. 3x the crude mass) to the flask. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this dry powder onto the flat surface of the packed, neutralized column. Add a 1 cm protective layer of clean sand on top.

  • Isocratic Wash: Elute with 3 CVs of 90:10 Hexane/EtOAc to remove non-polar impurities. Maintain a rapid flow rate (solvent level dropping at ~2 inches per minute) using compressed air ()[3].

  • Step Gradient: Increase the solvent polarity abruptly to 70:30 Hexane/EtOAc.

  • Collect fractions in test tubes. Monitor the fractions via TLC. The target compound will elute shortly after the solvent front of the more polar gradient reaches the bottom of the column.

  • Pool the fractions containing the pure product ( Rf​ ~0.30) and concentrate under reduced pressure at a moderate temperature (< 35 °C) to prevent thermal degradation of the formyl group.

References

  • Organic Syntheses Procedure: Flash Column Chromatography. Still, W. C.; Kahn, M.; Mitra, A. Organic Syntheses / Journal of Organic Chemistry (1978). URL:[Link]

  • Selective Deprotection of N-Boc Catalyzed by Silica Gel. Zhang, M.-J., et al. Chemical Journal of Chinese Universities (2007). URL:[Link]

Sources

Optimization

optimizing reaction conditions for indole formylation to tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate

Target Molecule: tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Welcome to the Technical Support Center. Direct formylation of unprote...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. Direct formylation of unprotected 1H-indoles (e.g., via Vilsmeier-Haack conditions) intrinsically favors the C3 position due to the enamine-like electron density of the indole core. To force formylation at the C2 position, researchers must bypass inherent electronic preferences using a Directed Ortho-Metalation (DoM) strategy [3].

This guide provides self-validating protocols, optimization data, and troubleshooting FAQs for the 3-step DoM synthesis of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate from tert-butyl (1H-indol-5-yl)carbamate.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every step in this workflow is designed as a self-validating system with built-in analytical checkpoints.

Step 1: N1-Boc Protection (Bis-Boc Formation)

Causality: The N1-Boc group is essential not only to protect the acidic N-H proton but to act as a Directed Metalation Group (DMG). The carbonyl oxygen of the N1-Boc coordinates the lithium base, forcing deprotonation exclusively at the adjacent C2 position [2].

  • Protocol: Dissolve tert-butyl (1H-indol-5-yl)carbamate (1.0 equiv) in anhydrous THF (0.2 M). Add DMAP (0.1 equiv) and di-tert-butyl dicarbonate (1.2 equiv). Stir at room temperature for 2 hours under argon. Concentrate and filter through a short silica pad.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material is entirely consumed, replaced by a product with a significantly higher Rf​ value due to the loss of the hydrogen-bonding N-H group.

Step 2: C2-Lithiation and DMF Quench

Causality: Sterically hindered bases must be used to prevent nucleophilic attack on the Boc carbonyls. TMEDA is added to break up lithium aggregates, increasing the kinetic basicity of the system.

  • Protocol: Cool the Bis-Boc indole solution in anhydrous THF to strictly -78 °C. Dropwise add freshly titrated LDA (1.5 equiv) and TMEDA (1.5 equiv). Stir for 1.5 hours at -78 °C. Quench rapidly with anhydrous DMF (3.0 equiv). Allow the mixture to slowly warm to room temperature over 2 hours, then quench with saturated aqueous NH₄Cl.

  • Validation Checkpoint: Before adding DMF, extract a 0.5 mL reaction aliquot and quench it with D₂O. Analyze via LC-MS. A successful lithiation will show >95% deuterium incorporation at C2 (an M+1 mass shift). If this shift is absent, abort the DMF quench and re-titrate your base.

Step 3: Selective N1-Boc Deprotection

Causality: This step relies on strict chemical orthogonality. The N1-Boc is an acyl-carbamate (imide-like) and is highly susceptible to nucleophilic cleavage. The C5-NHBoc is a standard aliphatic carbamate, which is completely stable to mild base [1].

  • Protocol: Dissolve the crude 2-formyl-bis-Boc indole in dry MeOH (0.1 M). Add K₂CO₃ (0.2 equiv). Stir at room temperature for 1–2 hours. Dilute with water and extract with EtOAc.

  • Validation Checkpoint: LC-MS analysis must show a characteristic mass loss of exactly 100 Da (corresponding to the loss of isobutylene and CO₂ from the N1 position), yielding the target tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate.

Quantitative Data: Lithiation Optimization

The table below summarizes our internal optimization data for the C2-lithiation of the Bis-Boc indole intermediate.

Base SystemEquivalentsAdditiveTemp (°C)Time (h)C2-Formylation Yield (%)
n-BuLi1.1None-781.0< 10 (Boc degradation)
LDA1.2None-781.045
LDA 1.5 TMEDA (1.5 eq) -78 1.5 88
LTMP1.5None-781.592

Troubleshooting & FAQs

Q: Why is my C2-lithiation yielding complex mixtures or recovered starting material? A: This is typically caused by using n-BuLi instead of a hindered base, or failing to maintain cryogenic temperatures. n-BuLi acts as a nucleophile and will attack the Boc carbonyl, leading to degradation. Always use freshly prepared LDA or LTMP at strictly -78 °C. Adding TMEDA is highly recommended to break up lithium aggregates and increase kinetic basicity.

Q: Can I use the Vilsmeier-Haack reaction to install the formyl group directly? A: No. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that is intrinsically highly selective for the C3 position of indoles. To achieve C2-formylation, you must bypass inherent electronic preferences using the Directed Ortho-Metalation (DoM) pathway described in Step 2 [3].

Q: During the final deprotection step, I am losing the C5-NHBoc group as well. How do I achieve selective deprotection? A: Over-deprotection occurs if your conditions are too harsh or acidic. Do not use TFA or HCl , as these will indiscriminately cleave all Boc groups. Rely on chemical orthogonality: use a mild nucleophilic base like K₂CO₃ or NaOMe in MeOH at room temperature. The N1-Boc (an imide) will cleave rapidly, while the C5-NHBoc remains perfectly stable [1].

Q: My DMF quench resulted in low yields of the aldehyde, but my D₂O validation check showed excellent lithiation. What went wrong? A: Ensure your DMF is strictly anhydrous. Trace moisture in DMF will rapidly protonate the C2-lithio species back to the unformylated starting material before the formylation can occur. Store DMF over activated 3Å molecular sieves and sparge with argon prior to use.

Workflow Visualization

G SM Starting Material: tert-butyl (1H-indol-5-yl)carbamate Step1 Step 1: N1-Boc Protection (Boc2O, DMAP, THF) SM->Step1 Int1 Bis-Boc Indole (N1-Boc, C5-NHBoc) Step1->Int1 Fail1 Issue: Incomplete Protection Fix: Increase DMAP Step1->Fail1 Step2 Step 2: C2-Lithiation (LDA, TMEDA, -78°C) Int1->Step2 Int2 C2-Lithio-Bis-Boc Indole Step2->Int2 Fail2 Issue: Poor Lithiation Fix: Titrate LDA, add TMEDA Step2->Fail2 Step3 Step 3: Formylation (Anhydrous DMF) Int2->Step3 Int3 2-Formyl-Bis-Boc Indole Step3->Int3 Step4 Step 4: Selective Deprotection (K2CO3, MeOH, RT) Int3->Step4 Target Target Molecule: tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate Step4->Target Fail3 Issue: Over-deprotection Fix: Avoid acids, use mild base Step4->Fail3

Workflow and troubleshooting checkpoints for synthesizing the target 2-formyl indole.

References

  • Bibliothèque et Archives Canada. "New indolyl phosphines: synthesis and characterization." Collection Canada.[Link]

Troubleshooting

Technical Support Center: Cross-Coupling Reactions of tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate in cross-coupling reactions. This guide is d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of complex molecules utilizing this versatile building block. Our goal is to empower you with the scientific understanding to optimize your reactions, minimize side products, and achieve your synthetic targets with confidence.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and reactivity of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate in palladium-catalyzed cross-coupling reactions.

Q1: What are the most reactive sites on the tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate molecule during a cross-coupling reaction?

A1: The primary sites of reactivity on this molecule that can lead to side reactions are the indole N-H, the formyl group at the C2 position, and the Boc-protecting group on the C5 amine. The indole N-H is acidic and can be deprotonated by the base, leading to N-arylation, particularly in Buchwald-Hartwig type reactions[1][2]. The formyl group, while generally robust, can be susceptible to decarbonylation at high temperatures or may interact with the palladium catalyst[3]. The Boc-group is sensitive to strong acids and can also be thermally labile at temperatures above 150°C[4][5].

Q2: Should I protect the indole N-H before starting my cross-coupling reaction?

A2: While pre-protection of the indole N-H can prevent N-arylation side products, it adds extra steps to your synthesis. For many cross-coupling reactions, such as Suzuki-Miyaura, careful selection of reaction conditions (e.g., using weaker bases like carbonates or phosphates) can often suppress N-arylation, making N-H protection unnecessary[6]. However, for Buchwald-Hartwig aminations, where a strong base is often required, N-protection might be beneficial if N-arylation becomes a significant issue[2][7].

Q3: Is the formyl group stable under typical Suzuki or Buchwald-Hartwig conditions?

A3: The formyl group is generally compatible with a range of palladium-catalyzed cross-coupling conditions, including some Heck and Suzuki reactions[8][9]. However, its stability is not absolute. High reaction temperatures can increase the risk of decarbonylation. The choice of ligand and base is also critical. It is advisable to screen reaction conditions at a lower temperature initially (e.g., 60-80°C) and monitor for any signs of aldehyde degradation.

Q4: My Boc-protecting group is being cleaved during the reaction. What is the likely cause?

A4: Premature cleavage of the Boc group is most commonly due to either acidic conditions or high temperatures. Acidic conditions can arise from the in-situ generation of acids from certain reagents or during an acidic aqueous work-up[10]. Thermally-induced cleavage can occur at temperatures exceeding 150°C[4][5]. To mitigate this, use non-acidic work-up procedures and consider running the reaction at a lower temperature, even if it requires a longer reaction time.

Troubleshooting Guide: Side Reactions and Optimization

This section provides a detailed, problem-oriented approach to troubleshooting common issues encountered when using tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate in cross-coupling reactions.

Problem 1: Low or No Yield of the Desired Product

A low or negligible yield of the target molecule is a common starting problem. The underlying cause is often related to catalyst deactivation or suboptimal reaction parameters.

Potential Causes and Solutions:

  • Catalyst Inactivity: The Pd(0) active catalyst can be oxidized by trace amounts of oxygen.

    • Solution: Ensure thorough degassing of your solvent and reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles[11][12]. Use fresh, high-purity palladium sources and ligands.

  • Improper Base Selection: The choice of base is critical and substrate-dependent.

    • Solution: For Suzuki reactions, if you are using a mild base like Na₂CO₃ and seeing low conversion, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃[12]. For Buchwald-Hartwig reactions, a strong base like NaOtBu or LHMDS is often necessary, but ensure it is fresh and handled under inert conditions[13].

  • Suboptimal Temperature: The reaction may be too slow at lower temperatures or the catalyst may be decomposing at higher temperatures.

    • Solution: If the reaction is sluggish, cautiously increase the temperature in 10-15°C increments. Conversely, if you suspect catalyst decomposition (e.g., formation of palladium black), try running the reaction at a lower temperature for a longer period[11].

  • Ligand Issues: The ligand may be inappropriate for the specific transformation or may have degraded.

    • Solution: Phosphine ligands are susceptible to oxidation. Use fresh ligands stored under an inert atmosphere. Ensure an appropriate palladium-to-ligand ratio (typically 1:1 to 1:4) to prevent catalyst aggregation[11]. For sterically hindered substrates, a bulkier ligand may be required[14].

Problem 2: Significant Formation of N-Arylated Side Product

This is a frequent side reaction when working with N-H free indoles, especially in Buchwald-Hartwig aminations.

dot

G cluster_0 Reaction Pathways Start Indole N-H Deprotonation N_Arylation N-Arylation Product Start->N_Arylation Strong Base (e.g., NaOtBu) C_Coupling Desired C-C Coupling Start->C_Coupling Milder Base (e.g., K2CO3, K3PO4) Optimized Ligand

Caption: Competing N-arylation and C-C coupling pathways.

Potential Causes and Solutions:

  • Strong Base: Strong bases like sodium tert-butoxide readily deprotonate the indole N-H, making it a competitive nucleophile.

    • Solution: Switch to a milder base. For Suzuki reactions, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices that often disfavor N-arylation[6].

  • Ligand Choice: Certain ligands, particularly bulky, electron-rich phosphines, are known to promote N-arylation in Buchwald-Hartwig reactions[2].

    • Solution: If your goal is C-C coupling, screen different classes of ligands. For Suzuki reactions, ligands like SPhos or XPhos can be effective. If N-arylation persists, consider protecting the indole nitrogen with a group that can be easily removed later, such as a tosyl or 2-(trimethylsilyl)ethoxymethyl (SEM) group.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of N-arylation.

    • Solution: Attempt the reaction at the lowest temperature that still allows for a reasonable rate of the desired C-C coupling.

Problem 3: Cleavage of the Boc-Protecting Group

The loss of the tert-butoxycarbonyl (Boc) group exposes the amine, which can lead to further side reactions or complicate purification.

dot

G Boc_Protected Boc-Protected Substrate High_Temp High Temperature (> 150°C) Boc_Protected->High_Temp Acidic_Conditions Acidic Conditions (Reagents or Work-up) Boc_Protected->Acidic_Conditions Deprotection Boc Cleavage High_Temp->Deprotection Acidic_Conditions->Deprotection

Caption: Primary causes of unintended Boc deprotection.

Potential Causes and Solutions:

  • High Reaction Temperature: The Boc group can be thermally cleaved at temperatures above 150°C[4][5].

    • Solution: If your reaction is running at a high temperature, try to lower it. This may require a more active catalyst system or a longer reaction time, but it will preserve the protecting group.

  • Acidic Contaminants or Work-up: Trace acids in your reagents or an acidic aqueous work-up can readily cleave the Boc group[10].

    • Solution: Ensure all reagents and solvents are free of acidic impurities. During work-up, avoid acidic washes (e.g., dilute HCl). If an acidic wash is necessary to remove basic impurities, perform it quickly at low temperatures (0-5°C)[10]. Alternatively, use a neutral or mildly basic wash.

Problem 4: Side Reactions Involving the Formyl Group

The aldehyde functionality at the C2 position can undergo undesired transformations under certain cross-coupling conditions.

Potential Causes and Solutions:

  • Decarbonylation: At elevated temperatures, the palladium catalyst can mediate the decarbonylation of the formyl group, leading to a des-formyl indole side product.

    • Solution: This is a temperature-dependent side reaction. The primary solution is to run the reaction at a lower temperature. Screening different ligands can also be beneficial, as the ligand sphere around the palladium can influence its propensity to interact with the aldehyde.

  • Oxidation or Reduction: Depending on the additives and impurities, the aldehyde could be oxidized to a carboxylic acid or reduced to an alcohol.

    • Solution: Ensure a strictly inert atmosphere to prevent oxidation. If you suspect reduction, ensure your solvent and reagents are anhydrous, as some palladium hydrides, which can act as reducing agents, can be generated from water.

Recommended Reaction Conditions (Starting Points)

The following tables provide recommended starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate. These should be considered as starting points for your optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommendationRationale & Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) or Pd(II) precursors.
Ligand SPhos, XPhos, P(o-tol)₃Bulky, electron-rich phosphines are often effective.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Milder bases to minimize N-arylation and Boc-cleavage.
Solvent Dioxane/H₂O, Toluene, DMFChoose based on substrate solubility and temperature requirements.
Temperature 60 - 100°CStart at the lower end to preserve functional groups.

Table 2: Buchwald-Hartwig Amination Conditions

ParameterRecommendationRationale & Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Standard precatalysts for amination reactions.
Ligand XPhos, RuPhos, BrettPhosBulky biarylphosphine ligands are essential for this transformation.
Base NaOtBu, LHMDS, K₃PO₄Strong bases are often required. K₃PO₄ is a milder alternative.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are preferred.
Temperature 80 - 110°CHigh temperatures are often necessary. Monitor for side reactions.

Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Reaction
  • To a flame-dried Schlenk flask, add tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate (assuming a halogen is present at another position, 1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add degassed solvent (e.g., 4:1 dioxane/water) via cannula.

  • Heat the reaction mixture to 80°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • BenchChem Technical Support Team. (2026). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. BenchChem.
  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406.
  • BenchChem. (2025).
  • Wikipedia contributors. (2024).
  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal.
  • Singh, U., et al. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 25(15), 3435.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Sigma-Aldrich. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Li, J., et al. (2024). Palladium-Catalyzed Dearomative Heck/Suzuki Coupling of C2-Deuterated or C2-Nonsubstituted Indoles. Organic Letters.
  • Nolan, S. P., et al. (2025).
  • Catino, A. J., & Buchwald, S. L. (2018). Palladium-catalyzed C–H arylation of benzophospholes with aryl halides.
  • Fujiwara, Y., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1856-1871.
  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406.
  • Buchwald, S. L., et al. (2015). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Thesis.
  • Chemistry LibreTexts. (2023).
  • Chen, J., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 163.
  • Itami, K., et al. (2017). Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. Organic Letters, 19(19), 5284–5287.
  • BenchChem. (2025). Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group. BenchChem.
  • Prieto, M., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6812–6820.
  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7538-7547.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Sigman, M. S., & Toste, F. D. (2017). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
  • Guillaumet, G., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. European Journal of Organic Chemistry, 2005(11), 2207-2213.
  • Majumdar, K. C., & Rahaman, H. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(7), 64.
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Hwang, T. G. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?
  • Orlov, N. V., et al. (2022). Discovery of the N–NHC Coupling Process under the Conditions of Pd/NHC- and Ni/NHC-Catalyzed Buchwald–Hartwig Amination. Organometallics, 41(12), 1506–1516.
  • Engle, K. M., et al. (2024). Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions.
  • Ritter, T., et al. (2022). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Journal of the American Chemical Society, 144(1), 237-247.
  • Shi, Z., et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art.
  • Kumar, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. RSC Advances, 5(118), 97593-97597.
  • Kappe, C. O., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(1), 113-124.
  • Daugulis, O., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1779-1791.
  • Hu, L., & Lei, M. (2017). Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Organic Letters, 19(16), 4235–4238.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Jamison, T. F., et al. (2016). High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. Organic Letters, 18(8), 1836–1839.
  • Mukherjee, D., et al. (2019). Palladium catalysed carbonylation of 2-iodoglycals for the synthesis of C-2 carboxylic acids and aldehydes taking formic acid as a carbonyl source. RSC Advances, 9(39), 22227-22231.
  • Itami, K., et al. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 13(37), 11029-11035.
  • Zhu, J., et al. (2021). Dearomatization of indoles via palladium-catalyzed carbonylation using Co2(CO)8 as the carbonyl source leading to carbonyl-containing spiroindolenines. Organic Chemistry Frontiers, 8(17), 4769-4774.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity of Tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to its precursors, such as tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate, a key intermediate in the synthesis of various therapeutic agents. The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, a robust, reliable, and validated analytical method for purity determination is a cornerstone of quality control and regulatory compliance.

This guide provides an in-depth, field-proven perspective on the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate. We will explore the causality behind each experimental choice, present a self-validating protocol grounded in international regulatory standards, and objectively compare the validated HPLC method against powerful alternatives like Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The Workhorse of Purity Analysis: Developing a Stability-Indicating HPLC Method

For a non-volatile, UV-active molecule like tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity and impurity profiling.[1][2] The method development process is a systematic approach to achieve optimal separation of the main compound from any potential process-related impurities and degradation products.

Causality in Method Development:

  • Column Selection: A C18 stationary phase is the logical starting point due to its hydrophobic nature, which provides effective retention for the moderately polar indole-carbamate structure.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with an acid modifier) and an organic phase (e.g., acetonitrile or methanol) is chosen. A gradient is essential for impurity profiling as it allows for the elution of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable runtime.

  • Acid Modifier: The addition of 0.1% formic acid to the mobile phase is a critical choice. It serves two purposes: it protonates the free silanol groups on the silica-based stationary phase, minimizing undesirable interactions that can cause peak tailing, and it ensures consistent ionization of the analyte, leading to sharp, symmetrical peaks.

  • Detection: The indole chromophore in the molecule exhibits strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for the selection of an optimal detection wavelength (e.g., 254 nm or a wavelength of maximum absorbance) and providing spectral data to assess peak purity.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 min, hold for 5 min, return to 10% B over 1 min, equilibrate for 4 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

A Framework for Trust: Validating the HPLC Method per ICH Q2(R2) Guidelines

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[3][4][5] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[3][5][6][7]

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Routine Use Dev Method Development Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust SST System Suitability Testing Robust->SST Analysis Sample Analysis SST->Analysis

Caption: Workflow for HPLC method validation based on ICH Q2 guidelines.

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To prove the method is stability-indicating, forced degradation studies are performed.

  • Experimental Rationale: The sample is subjected to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. The objective is to demonstrate that these degradants are well-separated from the main analyte peak, proving the method can accurately measure the analyte's purity even in aged or improperly stored samples.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Experimental Rationale: A series of at least five standards of known concentrations are prepared and analyzed. A calibration curve is generated by plotting the peak area against concentration. The correlation coefficient (R²) must be close to 1 (typically >0.999) to establish a linear relationship.

Table 2: Linearity Study Results

Concentration (µg/mL)Peak Area (mAU*s)
50249850
75375100
100501200
125624550
150750900
Correlation Coefficient (R²) 0.9998
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

  • Experimental Rationale: This is typically determined by a recovery study. A known amount of the analyte is spiked into a placebo or blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage of the analyte recovered is calculated. High recovery rates (typically 98-102%) confirm the method's accuracy.

Table 3: Accuracy (Spike Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.8100.8%
120%120120.2100.2%
Average Recovery 100.1%
Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Assesses precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Experimental Rationale: A minimum of six replicate preparations of a homogeneous sample are analyzed. The relative standard deviation (%RSD) of the results is calculated. A low %RSD (typically <2%) indicates good precision.

Table 4: Precision Study Results

Parameter% Assay (n=6)Average % Assay% RSD
Repeatability 99.8, 99.9, 100.1, 99.7, 100.0, 99.899.9%0.15%
Intermediate Precision 100.2, 99.9, 100.3, 100.1, 99.8, 100.0100.1%0.19%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Experimental Rationale: LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or calculated from the standard deviation of the response and the slope of the calibration curve. These parameters are crucial for quantifying trace-level impurities.

Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[9]

  • Experimental Rationale: Key method parameters like column temperature (± 2°C), mobile phase pH (± 0.2 units), and flow rate (± 0.1 mL/min) are intentionally varied. The effect on system suitability parameters (e.g., peak retention time, tailing factor) is observed. The method is considered robust if these small changes do not significantly impact the results.

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed before and during sample analysis to ensure the continued performance of the entire analytical system.

Table 5: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Replicate Injections ≤ 2.0%

Comparative Analysis: Positioning HPLC Against Alternative Technologies

While a validated HPLC method is a powerful tool, a comprehensive understanding requires comparing it to other available technologies. The choice of analytical technique is driven by the specific requirements of the analysis, such as the need for speed, absolute quantification, or analysis of volatile compounds.

Method_Selection_Tree Start Purity Analysis Required Q_Volatile Is the analyte/impurity volatile or semi-volatile? Start->Q_Volatile Q_Absolute Is absolute quantification (without a specific standard) required? Q_Volatile->Q_Absolute No Res_GCMS Use GC or GC-MS Q_Volatile->Res_GCMS Yes Q_Speed Is high throughput/ speed critical? Q_Absolute->Q_Speed No Res_qNMR Use qNMR Q_Absolute->Res_qNMR Yes Res_UPLC Use UPLC Q_Speed->Res_UPLC Yes Res_HPLC Use HPLC Q_Speed->Res_HPLC No

Caption: Decision tree for selecting an analytical method for purity assessment.

Table 6: Comparison of Analytical Techniques for Purity Determination

FeatureValidated HPLC UPLC (UHPLC) GC-MS qNMR
Principle Liquid ChromatographyHigh-Pressure LCGas ChromatographyNuclear Magnetic Resonance
Analyte Type Non-volatile, SolubleNon-volatile, SolubleVolatile, Thermally StableSoluble
Speed Moderate (15-30 min)Very Fast (3-10 min)[10]Fast (5-20 min)Moderate (5-15 min)
Resolution GoodExcellent[11][12]ExcellentVaries (Structure-dependent)
Sensitivity High (ng-pg)Very High (pg-fg)Very High (pg-fg)Low (µg-mg)
Quantification Relative (vs. standard)Relative (vs. standard)Relative (vs. standard)Absolute (Primary Method) [13][14]
Key Advantage Robust, ubiquitous, cost-effectiveSpeed, resolution, reduced solvent use[1]Ideal for volatile impuritiesAbsolute quantification, structural info[15][16]
Key Limitation Slower than UPLCHigher system pressure/costNot for non-volatile compoundsLower sensitivity, higher cost
Best For Routine QC, stability studiesHigh-throughput screening, complex mixturesResidual solvents, volatile impurities[17][18][19]Purity of reference standards, structural elucidation
HPLC vs. UPLC (Ultra-Performance Liquid Chromatography)

UPLC is an evolution of HPLC that uses smaller particle size columns (<2 µm) and operates at much higher pressures.[10][12] This results in significantly faster analysis times, superior resolution, and increased sensitivity. For a high-throughput laboratory, transitioning from HPLC to UPLC can lead to substantial gains in efficiency and reduced solvent consumption. However, it requires specialized instrumentation capable of handling the high backpressures.[10]

HPLC vs. GC-MS (Gas Chromatography-Mass Spectrometry)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[18][19] For the analysis of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate, which is non-volatile, GC-MS is not a suitable primary technique for purity analysis without complex derivatization. Its primary role in this context would be orthogonal: to analyze for volatile process impurities or residual solvents, which is a separate, but equally important, quality control test.[17]

HPLC vs. qNMR (Quantitative Nuclear Magnetic Resonance)

qNMR is a primary analytical method capable of providing absolute quantification of a compound without the need for an identical reference standard.[13][14] The signal intensity in NMR is directly proportional to the number of nuclei, allowing for a direct purity assessment against a certified internal standard of a different structure.[16][20] While incredibly powerful for certifying reference materials and in structural confirmation, qNMR generally has lower sensitivity than HPLC and requires a more significant capital investment. For routine quality control where high throughput and high sensitivity for trace impurities are needed, HPLC remains the more practical and widely implemented choice.[15]

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study (Specificity)

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate in the sample diluent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to 100 µg/mL.

  • Thermal Degradation: Store a solid sample of the compound at 105°C for 48 hours. Prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose a 100 µg/mL solution to UV light (254 nm) for 24 hours.

  • Analysis: Inject the unstressed sample and all stressed samples into the HPLC system.

  • Evaluation: Compare the chromatograms. Ensure the main peak is spectrally pure (using PDA) and that all degradation peaks are baseline resolved from the main analyte peak.

Protocol 2: Linearity, Accuracy, and Precision

  • Prepare Linearity Standards: From a primary stock solution, prepare at least five calibration standards covering 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Prepare Accuracy Samples: Prepare a blank/placebo solution. Spike with the analyte at three levels (e.g., 80, 100, 120 µg/mL). Prepare each level in triplicate.

  • Prepare Precision Samples: Prepare six individual samples from a single homogeneous lot at the target concentration (100 µg/mL).

  • Analysis (Day 1, Analyst 1):

    • Perform system suitability injections.

    • Inject the linearity standards and construct the calibration curve.

    • Inject the accuracy and precision samples.

  • Analysis (Day 2, Analyst 2 - for Intermediate Precision):

    • Repeat the analysis of six new precision samples.

  • Calculations:

    • Linearity: Perform a linear regression and determine R².

    • Accuracy: Calculate the % recovery for each accuracy sample.

    • Precision: Calculate the %RSD for the repeatability and intermediate precision sets.

Conclusion

The validation of an analytical method is a systematic journey that transforms a procedure into a reliable, robust, and defensible tool for quality control. This guide has demonstrated that a well-developed RP-HPLC method, when rigorously validated according to ICH Q2(R2) principles, is exceptionally well-suited for determining the purity of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate. It provides the necessary specificity, accuracy, and precision required for release testing and stability studies in a regulated environment.

While advanced techniques like UPLC offer significant advantages in speed and resolution, and qNMR provides the unique benefit of absolute quantification, the validated HPLC method remains the pragmatic and universally accepted workhorse for routine pharmaceutical analysis. The ultimate strategy for comprehensive quality assessment often involves using these powerful techniques orthogonally—employing HPLC for routine purity, GC-MS for volatile impurities, and qNMR for the certification of primary reference standards—thereby ensuring the highest level of confidence in the quality of the final drug product.

References

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link][3][5]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][6]

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link][21]

  • Bureau International des Poids et Mesures (BIPM). Quantitative NMR (qNMR). [Link][13]

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  • Scribd. ICH Q2(R1) Analytical Procedures Guide. [Link][8]

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  • Scribd. HPLC Method for Analyzing Carbamate Pesticides. [Link][24]

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  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][26]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link][15]

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Comparative

mass spectrometry fragmentation pattern of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate

An In-Depth Guide to the Mass Spectrometry Fragmentation of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate for Researchers and Drug Development Professionals Introduction In the landscape of pharmaceutical research and d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate serves as a crucial intermediate in the synthesis of various biologically active indole alkaloids and therapeutic agents. Its chemical structure, incorporating a Boc-protected amine, an indole core, and an aldehyde functional group, presents a unique fragmentation pattern in mass spectrometry. This guide provides a comprehensive analysis of its expected mass spectrometric behavior, offering a predictive framework for its identification and characterization. By dissecting the fragmentation pathways of its constituent moieties, we aim to equip researchers with the necessary insights for confident structural confirmation.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate (Molecular Weight: 274.31 g/mol ) is anticipated to be dominated by the characteristic cleavages of its three primary functional domains: the tert-butoxycarbonyl (Boc) protecting group, the indole nucleus, and the 2-formyl group. The ionization method employed, such as electron ionization (EI) or electrospray ionization (ESI), will influence the extent and nature of fragmentation.

Fragmentation of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, and its fragmentation pattern is well-documented.[1][2] Under mass spectrometric conditions, the Boc group undergoes several characteristic cleavages:

  • Loss of Isobutylene: A primary and often dominant fragmentation pathway involves the loss of isobutylene (C₄H₈), resulting in a fragment with a mass-to-charge ratio (m/z) of [M-56]⁺. This occurs through a McLafferty-type rearrangement.[3]

  • Formation of the tert-Butyl Cation: Cleavage of the C-O bond results in the formation of a stable tert-butyl cation (C₄H₉⁺) at m/z 57. This is often a base peak in the spectrum.

  • Loss of the Entire Boc Group: The complete loss of the Boc group (C₅H₉O₂) as a radical leads to a fragment at [M-101]⁺.

  • Combined Loss of Isobutylene and Carbon Dioxide: Dissociation of the protonated molecule can proceed via a two-step elimination of isobutylene and carbon dioxide, resulting in a combined loss of 100 Da ([M-100]⁺).[4]

Fragmentation of the 2-Formyl Group

Aromatic aldehydes exhibit distinct fragmentation patterns that aid in their identification.[5][6][7] For the 2-formyl group on the indole ring, the following cleavages are expected:

  • α-Cleavage (Loss of a Hydrogen Radical): The loss of the aldehydic hydrogen atom is a characteristic fragmentation, leading to a stable acylium ion at [M-1]⁺. For aromatic aldehydes, this [M-1] peak can be quite intense.[6][8]

  • Loss of Carbon Monoxide: Following the initial α-cleavage, the resulting acylium ion can lose carbon monoxide (CO), yielding a fragment at [M-29]⁺.

Fragmentation of the Indole Nucleus

The indole ring is a relatively stable aromatic system. While it can undergo complex rearrangements and ring cleavages, its fragmentation is generally less prominent compared to the labile Boc and formyl groups.[9] The fragmentation of the indole core itself would likely contribute to the lower mass region of the spectrum after the initial losses from the substituents.

Predicted Fragmentation Scheme

The interplay of these fragmentation pathways will define the mass spectrum of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate. The following diagram illustrates the predicted major fragmentation pathways.

Fragmentation_Pattern M+ (m/z 274) M+ (m/z 274) m/z 218 [M-C4H8]+. (m/z 218) M+ (m/z 274)->m/z 218 - C4H8 (56 Da) m/z 173 [M-C5H9O2]+ (m/z 173) M+ (m/z 274)->m/z 173 - C5H9O2 (101 Da) m/z 57 [C4H9]+ (m/z 57) M+ (m/z 274)->m/z 57 - C9H7N2O3 m/z 273 [M-H]+ (m/z 273) M+ (m/z 274)->m/z 273 - H (1 Da) m/z 189 [M-C4H8-CHO]+ (m/z 189) m/z 218->m/z 189 - CHO (29 Da) m/z 245 [M-CHO]+ (m/z 245) m/z 273->m/z 245 - CO (28 Da)

Sources

Validation

A Comparative Guide to Formylating Agents for tert-butyl N-(1H-indol-5-yl)carbamate: A Researcher's Handbook

Introduction In the landscape of pharmaceutical and materials science, formylated indoles stand as pivotal intermediates. Their aldehyde functionality serves as a versatile chemical handle for a multitude of transformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and materials science, formylated indoles stand as pivotal intermediates. Their aldehyde functionality serves as a versatile chemical handle for a multitude of transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions.[1][2] The specific substrate of this guide, tert-butyl N-(1H-indol-5-yl)carbamate, is of particular interest in drug development. Its structure combines the electron-rich indole nucleus with a Boc-protected amine, a common feature in complex molecule synthesis.

The introduction of a formyl group onto this scaffold, primarily at the electron-rich C3 position, is a critical, yet nuanced, transformation.[1] The choice of formylating agent is paramount, as it dictates not only the yield and regioselectivity but also the preservation of the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group. This guide provides an in-depth, objective comparison of common and modern formylating agents for this specific transformation. We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to aid researchers in making informed decisions for their synthetic campaigns.

The Substrate: A Chemist's Perspective on Reactivity

The reactivity of tert-butyl N-(1H-indol-5-yl)carbamate is governed by the electronic properties of the indole ring system.

Caption: The structure of the starting material.

  • Inherent Nucleophilicity: The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus the most common site for electrophilic aromatic substitution.[3]

  • Activating Substituent: The C5-NHBoc group is electron-donating through resonance, further increasing the electron density of the aromatic system and enhancing its reactivity towards electrophiles.

  • Potential Side Reactions:

    • N1-Formylation: The indole nitrogen (N1) is also nucleophilic and can compete with C3 for the formylating agent, especially if the C3 position is sterically hindered or under certain reaction conditions.[4][5]

    • Boc-Group Cleavage: The Boc group is notoriously labile under strongly acidic conditions.[6] Formylation methods that require strong Lewis acids or generate potent acids in situ pose a significant risk of deprotection.

    • Di-formylation: Highly activated indoles can undergo formylation at more than one position if an excess of the formylating agent is used or under forcing conditions.[4][5]

Comparative Analysis of Formylating Agents

The selection of a formylating agent must balance reactivity with functional group tolerance. Here, we compare several classical and modern methods.

The Vilsmeier-Haack Reaction (POCl₃/DMF)

This is arguably the most prevalent and trusted method for the C3-formylation of indoles.[3][7] The reaction involves the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[3]

  • Mechanism & Causality: The reaction between POCl₃ and DMF is exothermic and must be performed at low temperatures (0-5 °C) to ensure the complete and controlled formation of the Vilsmeier reagent and prevent its degradation.[4] The indole is then added, and the reaction is gently warmed to drive the electrophilic substitution at C3. The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the aldehyde.[3][8]

  • Performance & Insights: This method is known for providing high yields (often >90%) of the C3-formylated indole.[8] The conditions are moderately acidic, but the Boc group on our substrate is generally tolerant if the temperature and stoichiometry are carefully controlled.

  • Advantages: High yields, reliable, cost-effective, and extensively documented.

  • Limitations & Pitfalls: Requires stoichiometric use of the corrosive and moisture-sensitive reagent POCl₃.[9] There is a risk of N1-formylation or di-formylation if conditions are not optimized.[4] Careful temperature control is critical.

A catalytic version of the Vilsmeier-Haack reaction has been developed, which avoids the use of stoichiometric POCl₃, offering a milder and more environmentally benign alternative.[9][10][11]

The Duff Reaction (Hexamethylenetetramine/Acid)

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, such as acetic or trifluoroacetic acid.[12]

  • Mechanism & Causality: HMTA decomposes in acid to generate an iminium ion electrophile that attacks the electron-rich indole ring.[12] The reaction typically requires heating (e.g., 90 °C) to facilitate both the formation of the electrophile and the subsequent substitution.[13]

  • Performance & Insights: Yields for indoles can be moderate and are often lower than those achieved with the Vilsmeier-Haack reaction.[14] While it avoids harsh reagents like POCl₃, the required heating in acid could still pose a threat to the Boc group. Recent modifications, such as using iodine as a catalyst, have shown promise in achieving this transformation under milder conditions.[15]

  • Advantages: Avoids corrosive phosphorus halides; operationally simpler for some applications.

  • Limitations & Pitfalls: Often requires elevated temperatures, yields can be variable (20-80%), and may produce aminomethyl intermediates as byproducts.[12][13]

Boron Trifluoride-Catalyzed Formylation (BF₃·OEt₂/TMOF)

A modern and highly efficient method involves the use of boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) as the formylating agent.[16][17]

  • Mechanism & Causality: BF₃·OEt₂ is a Lewis acid that activates the TMOF, facilitating the generation of a reactive electrophilic species. The reaction proceeds rapidly under ambient or neat (solvent-free) conditions. The speed of the reaction (typically 1-5 minutes) is a key advantage, minimizing the substrate's exposure to acidic conditions.[17]

  • Performance & Insights: This method has shown excellent yields for a broad range of indoles.[16][17] Its key advantages are the extremely mild conditions, short reaction times, and operational simplicity, making it an ideal candidate for substrates with sensitive functional groups like the Boc-carbamate.

  • Advantages: Very mild conditions, rapid reaction times, high yields, broad substrate tolerance, and use of inexpensive reagents.[17]

  • Limitations & Pitfalls: Requires the use of a Lewis acid, which must be handled under anhydrous conditions. Stoichiometry of the Lewis acid can be crucial to the outcome.[16]

The Rieche Formylation (Cl₂CHOMe/TiCl₄)

The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄).[18][19][20]

  • Performance & Insights: While effective for many electron-rich aromatics, this method is generally too harsh for the target substrate.[19] The use of a strong Lewis acid like TiCl₄ would almost certainly lead to the cleavage of the Boc protecting group. Therefore, it is not a recommended method for this specific transformation.

Quantitative Data Summary

Formylating AgentReagents & ConditionsExpected Yield (%)Boc-Group CompatibilityKey AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃, DMF; 0 °C to 35 °C85-95%Good (with temp. control)High yield, reliable, well-established[8]Corrosive reagent, potential side reactions[4][9]
Duff Reaction HMTA, Acetic Acid; ~90 °C25-75%ModerateAvoids POCl₃, operationally simple[13][14]Lower yields, requires heating[13][14]
BF₃·OEt₂ / TMOF BF₃·OEt₂, TMOF; Neat, rt80-95%ExcellentVery mild, rapid, high functional group tolerance[16][17]Requires anhydrous conditions
Rieche Formylation Cl₂CHOMe, TiCl₄; 0 °C<10% (desired)PoorEffective for simple aromatics[19]Harsh Lewis acid cleaves Boc group

Recommended Experimental Protocols

Based on the comparative analysis, the Vilsmeier-Haack reaction represents the robust industry standard, while the BF₃·OEt₂/TMOF method offers a superior modern alternative for sensitive substrates.

Protocol 1: Vilsmeier-Haack Formylation (The Industry Standard)

This protocol is adapted from established procedures for indole formylation.[3][4] It prioritizes careful temperature control to maximize yield and preserve the Boc group.

Materials:

  • tert-butyl N-(1H-indol-5-yl)carbamate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq.) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 5 °C.[4]

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation: In a separate flask, dissolve tert-butyl N-(1H-indol-5-yl)carbamate (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to 35-40 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it into a beaker containing crushed ice and a stirred, saturated NaHCO₃ solution. This step neutralizes the acid and hydrolyzes the iminium intermediate.

  • Extraction & Purification: Extract the aqueous mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Protocol 2: Boron Trifluoride-Catalyzed Formylation (A Modern, Mild Alternative)

This protocol is based on the highly efficient method developed for indole formylation using BF₃·OEt₂.[16][17]

Materials:

  • tert-butyl N-(1H-indol-5-yl)carbamate

  • Trimethyl orthoformate (TMOF)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry flask containing tert-butyl N-(1H-indol-5-yl)carbamate (1.0 eq.), add trimethyl orthoformate (1.5 eq.) under an inert atmosphere.

  • Catalyst Addition: With vigorous stirring at room temperature, add BF₃·OEt₂ (1.2 eq.) rapidly. The reaction is often exothermic and proceeds to completion within minutes.

  • Monitoring: Monitor the reaction by TLC. The transformation is typically complete in less than 5 minutes.[17]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extraction & Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low/No Yield Degraded reagents (moisture in POCl₃ or DMF)[4]; Insufficient reaction time/temperature.Use freshly distilled/anhydrous reagents[4]. Monitor by TLC to confirm completion and adjust time/temp if necessary.
Boc-Deprotection Reaction temperature too high; Excess acid (POCl₃ or Lewis Acid).Maintain strict temperature control. Use the minimum effective amount of the acidic reagent (1.1-1.2 eq.). Consider the milder BF₃/TMOF method.
N1-Formylation Product C3 position is sterically hindered (not an issue here); High temperature.Optimize reaction temperature; lower temperatures often favor C3 formylation.[4]
Multiple Products Over-formylation due to excess reagent[4]; Ring expansion (Reimer-Tiemann)[5].Use a 1:1 to 1.5:1 molar ratio of Vilsmeier reagent to indole[4]. Avoid Reimer-Tiemann conditions.

Conclusion and Recommendation

The formylation of tert-butyl N-(1H-indol-5-yl)carbamate is a critical transformation that requires a careful choice of methodology to ensure high yield and functional group integrity.

Start Select Formylation Method HighYield Need Highest Possible Yield? Start->HighYield Sensitive Substrate Contains Acid-Sensitive Groups? HighYield->Sensitive Yes HarshReagents Can Tolerate Harsh Reagents (POCl₃)? HighYield->HarshReagents No Vilsmeier Use Vilsmeier-Haack(High Yield, Standard) Sensitive->Vilsmeier No BF3 Use BF₃·OEt₂ / TMOF(Mild, Fast, High Yield) Sensitive->BF3 Yes HarshReagents->Vilsmeier Yes Duff Consider Duff Reaction(Moderate Yield, Milder) HarshReagents->Duff No

Caption: A decision tree for selecting the optimal formylation agent.

  • The Vilsmeier-Haack reaction remains the gold standard, offering a reliable and high-yielding pathway to the desired C3-formylated product. Its primary drawback is the use of stoichiometric POCl₃ and the need for rigorous temperature control to protect the Boc group.

  • The Duff reaction is a viable, albeit lower-yielding, alternative for those wishing to avoid phosphorus-based reagents.

  • The boron trifluoride-catalyzed formylation with TMOF emerges as the superior choice for this particular substrate. It combines high yield with exceptionally mild and rapid conditions, providing the highest degree of certainty for preserving the acid-sensitive Boc protecting group.[16][17]

For researchers and drug development professionals working with tert-butyl N-(1H-indol-5-yl)carbamate, we recommend the BF₃·OEt₂/TMOF method as the optimal strategy, balancing efficiency, speed, and functional group compatibility. The Vilsmeier-Haack reaction serves as a robust and well-validated backup.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
  • Grokipedia. (n.d.). Duff reaction.
  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Formylation of Indoles.
  • ACS Publications. (2022, November 8). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Navigating the Complexities of 3-Bromo-1H-indole Formylation: A Technical Guide.
  • Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. (n.d.).
  • Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
  • Benchchem. (n.d.). A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals.
  • Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction.
  • ACS Figshare. (2022, November 8). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.
  • Organic Syntheses Procedure. (n.d.). indole-3-aldehyde.
  • Sciencemadness.org. (2017, May 17). Iodine-catalyzed C3-formylation of indoles using hexamethylenetetramine and air.
  • ACS Publications. (2008, July 3). New Opportunities with the Duff Reaction. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Literature review comparing the scope of various formylating reagents.
  • ACS Publications. (2025, May 14). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega.
  • ElectronicsAndBooks. (n.d.). Smith : Indoles. Part I. Indoles. Part I. The Formykction of Indole and Home Reactions of 3 -Form ylindole.
  • PMC. (n.d.). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source.
  • Benchchem. (n.d.). The Enduring Quest for the Formyl Group: A Historical and Technical Guide to Formylation Methods in Chemistry.
  • MDPI. (2015, March 26). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations.
  • SynArchive. (n.d.). Rieche Formylation.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 12).

Sources

Comparative

LC-MS analysis of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate degradation products

An in-depth comparative analysis of degradation products for complex pharmaceutical intermediates requires a strategic balance of chromatographic resolution and mass spectrometric precision. tert-butyl N-(2-formyl-1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of degradation products for complex pharmaceutical intermediates requires a strategic balance of chromatographic resolution and mass spectrometric precision. tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate (a Boc-protected 5-aminoindole-2-carboxaldehyde) presents a unique analytical challenge. It contains three highly reactive sites: an acid-labile tert-butyloxycarbonyl (Boc) protecting group, an oxidation-prone aldehyde, and an electron-rich indole core.

As an Application Scientist, I have designed this guide to objectively compare the analytical platforms and column chemistries required to accurately profile this compound's degradation pathways.

Mechanistic Profiling of Degradation Pathways

Before selecting an analytical platform, we must understand the causality of the molecule's degradation. The structural features of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate dictate three primary degradation trajectories under stress conditions (e.g., ICH Q1A guidelines):

  • Boc Cleavage (Acid/Thermal Stress): The inherent instability of the Boc protecting group under acidic conditions leads to the loss of isobutylene and carbon dioxide (-100 Da)[1]. Furthermore, during this cleavage, highly reactive tert-butyl carbocations are generated, which can inadvertently alkylate the electron-rich indole core if the matrix lacks appropriate scavengers[2].

  • Aldehyde & Core Oxidation (Oxidative Stress): The 2-formyl group readily oxidizes to a carboxylic acid (+16 Da). Simultaneously, the indole core is susceptible to oxidation, frequently yielding oxindole, isatin, or hydroxylated derivatives[3].

  • Condensation (Dimerization): Once the Boc group is cleaved, the resulting free 5-amino group can act as a nucleophile, reacting with the intact 2-formyl group of a parent molecule to form a Schiff base dimer (-H2O).

degradation_pathway Parent tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate [M+H]+ 261.12 Deg1 5-amino-1H-indole-2-carboxaldehyde (Boc Cleavage) [M+H]+ 161.07 Parent->Deg1 Acid/Heat (-100 Da) Deg2 5-(Boc-amino)-1H-indole-2-carboxylic acid (Aldehyde Oxidation) [M+H]+ 277.12 Parent->Deg2 Oxidation (+16 Da) Deg3 Hydroxylated Indole Derivative (Core Oxidation) [M+H]+ 277.12 Parent->Deg3 Oxidation (+16 Da) Deg4 Schiff Base Dimer (Condensation) [M+H]+ 403.17 Deg1->Deg4 + Parent (-H2O)

Fig 1: Primary degradation pathways of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate.

Chromatographic Strategy: Resolving Isobaric Interferences

A critical failure point in LC-MS analysis of indole derivatives is the inability to separate isobaric oxidation products (e.g., Deg2 and Deg3 in Fig 1, both yielding [M+H]+ 277.12).

While C18 is the industry standard for reversed-phase LC, it relies purely on hydrophobic dispersion forces. Oxidation at the aliphatic aldehyde versus the aromatic indole core results in negligible hydrophobicity differences, leading to co-elution on C18 phases. Biphenyl stationary phases are vastly superior here. They exploit π−π and dipole-induced dipole interactions. Because core oxidation disrupts the indole's π -electron cloud, it drastically alters retention on a biphenyl phase, allowing baseline resolution of these isomers.

Table 1: UHPLC Column Chemistry Comparison
FeatureStandard C18 (e.g., BEH C18)Biphenyl (e.g., Raptor Biphenyl)Scientific Rationale
Retention Mechanism Hydrophobic (Dispersive)Hydrophobic + π−π interactionsBiphenyl phases actively interact with the electron-dense indole ring.
Isobaric Resolution Poor (Co-elution common)Excellent Biphenyl resolves aliphatic (aldehyde) vs. aromatic (core) oxidations.
Peak Shape (Amines) Prone to tailingSharp, symmetricalBiphenyl phases often feature enhanced end-capping, reducing secondary silanol interactions with the free amine (Deg1).

Mass Spectrometry Platforms: HRMS vs. QqQ

When analyzing degradation products, the choice of mass analyzer dictates the confidence of your structural assignments. ESI-CID-MS induced rearrangements of indole derivatives can produce characteristic fragment ions (e.g., m/z 134 for 3-hydroxyindole) that must be carefully distinguished from true degradation products[4].

Table 2: MS Platform Performance Comparison
ParameterHRMS (Q-TOF / Orbitrap)Triple Quadrupole (QqQ)Application Recommendation
Mass Accuracy < 2 ppmNominal (± 0.5 Da)HRMS is mandatory for initial forced degradation studies to confirm elemental formulas of unknown dimers/adducts.
Sensitivity (LOD) High (Full Scan)Ultra-High (MRM) QqQ is superior for routine QA/QC batch release once degradation pathways are fully characterized.
Structural Elucidation Excellent (MS/MS exact mass)Limited (Product ion scan)Use Q-TOF to map the exact fragmentation tree and rule out in-source Boc-cleavage artifacts.

Self-Validating LC-MS/MS Protocol (Discovery Phase)

To ensure scientific integrity, the following protocol utilizes a Q-TOF platform coupled with a Biphenyl column. It is designed as a self-validating system , meaning internal checks are built-in to prevent false positives (such as in-source fragmentation being mistaken for actual degradation).

Step 1: Sample Preparation & Forced Degradation
  • Stock Solution: Dissolve the parent compound in LC-MS grade Acetonitrile (aprotic solvent prevents premature Boc cleavage) to 1 mg/mL.

  • Acid Stress: Mix 100 µL stock with 100 µL 0.1 M HCl. Incubate at 40°C for 24 hours.

  • Oxidative Stress: Mix 100 µL stock with 100 µL 3% H₂O₂. Incubate at Room Temp for 24 hours.

  • Quenching: Neutralize acid samples with 0.1 M NH₄OH. Dilute all samples 1:10 in initial mobile phase conditions prior to injection.

Step 2: UHPLC Parameters
  • Column: Restek Raptor Biphenyl (2.1 x 100 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Autosampler Temperature: 4°C (Critical: Prevents ex vivo degradation of the Boc group in the vial).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 10.0 min: 5% B 95% B

    • 10.0 - 12.0 min: 95% B (Wash)

    • 12.1 - 15.0 min: 5% B (Equilibration)

Step 3: Q-TOF MS Parameters
  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V (Critical: Keep fragmentor voltage low to prevent in-source cleavage of the Boc group[1]).

  • Mass Range: m/z 100 - 1000.

  • Data-Dependent Auto MS/MS: Select top 3 most intense precursor ions per cycle; collision energy ramped from 15 to 30 eV.

Step 4: System Suitability & Validation (The Self-Validation Loop)
  • Blank Subtraction: Inject a matrix blank (stressed reagents without the API). Any peaks present in the blank must be automatically excluded from the degradation list to rule out solvent clusters or plasticizers.

  • In-Source Fragmentation Check: Extract the chromatogram for m/z 161.07 (Boc loss). If this mass perfectly co-elutes with the parent peak (m/z 261.12), it is an in-source artifact, not a true degradation product. True degradation products must have distinct retention times.

  • Isotopic Fidelity: Validate the elemental composition of the Schiff base dimer (m/z 403.17) by ensuring the theoretical A+1/A+2 isotopic abundance perfectly matches the experimental spectra (error < 5%).

Sources

Safety & Regulatory Compliance

Safety

tert-butylN-(2-formyl-1H-indol-5-yl)carbamate proper disposal procedures

Operational Guide: Safe Handling and RCRA-Compliant Disposal of tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate As a highly versatile molecular building block, tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate (CAS: 1227962-...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and RCRA-Compliant Disposal of tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate

As a highly versatile molecular building block, tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate (CAS: 1227962-50-6) is frequently utilized in pharmaceutical research for the synthesis of bioactive molecules targeting oncology and neurological disorders[1][2]. However, its dual functional nature—featuring an electrophilic formyl group and a Boc-protected amine on an electron-rich indole core—necessitates rigorous safety and disposal protocols. Because carbamate derivatives and indole aldehydes are subject to stringent environmental regulations, improper disposal poses significant regulatory, physical, and environmental risks[3].

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with the EPA’s Resource Conservation and Recovery Act (RCRA)[3][4].

Chemical Profile & Mechanistic Hazard Assessment

Understanding the chemical behavior of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate is critical for establishing a safe workflow.

  • Auto-Oxidation Risk: The formyl group on the electron-rich indole ring is susceptible to auto-oxidation at elevated temperatures. This is why cold-chain transport and storage (0–8 °C) are required to maintain chemical stability and prevent the formation of reactive byproducts[1][5].

  • Acid Lability (Pressurization Hazard): The Boc (tert-butyloxycarbonyl) protecting group is highly acid-labile. If this compound is inadvertently disposed of in an acidic waste stream, it will undergo rapid deprotection, releasing isobutylene gas and carbon dioxide. In a sealed waste container, this gas evolution can cause catastrophic pressurization and rupture.

  • Environmental Toxicity: Carbamate wastes are heavily regulated under RCRA due to their mobility in soil and toxicity to aquatic life[3][4].

Table 1: Physicochemical Properties and Hazard Profile

Property / HazardSpecification / Classification
CAS Number 1227962-50-6[2][5]
Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
Storage Conditions 0–8 °C (Cold-chain transport recommended)[1][5]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[6][7]
Physical Hazard Combustible Solid (Storage Class 11)[6]
RCRA Waste Status Regulated Carbamate Waste (Subject to LDR)[3][4]

Step-by-Step Disposal Protocol

To ensure laboratory safety and regulatory compliance, all disposal workflows must be treated as highly controlled processes.

G A Generation of Indole Carbamate Waste B Hazard Assessment (Irritant, Combustible) A->B C Solid Waste Segregation B->C Solid D Liquid Waste (Solvent + Indole) B->D Dissolved E Compatible Container (HDPE/Glass, Sealed) C->E D->E F RCRA Hazardous Waste Labeling E->F G EHS / EPA-Compliant Disposal Pickup F->G

Workflow for the segregation, containerization, and RCRA-compliant disposal of indole waste.

Step 1: Waste Segregation
  • Action: Separate tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate waste into strictly organic waste streams.

  • Causality: Never mix this waste with strong acids (to prevent Boc deprotection and gas evolution) or strong oxidizers (to prevent exothermic indole oxidation)[7]. Segregate solid waste (e.g., contaminated PPE, empty vials) from liquid waste (e.g., reaction mother liquors).

Step 2: Containerization
  • Action: Deposit waste into High-Density Polyethylene (HDPE) or amber glass containers.

  • Causality: These materials are chemically inert to carbamates and the organic solvents typically used to dissolve them. Containers must remain tightly closed at all times except when actively adding waste. Leaving funnels in open containers is a primary EPA violation and allows hazardous, combustible vapors to escape[7][8].

Step 3: RCRA-Compliant Labeling
  • Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Causality: Unlabeled chemical mixtures are treated as "unknowns" by Environmental Health and Safety (EHS) teams, requiring expensive analytical profiling before disposal. The label must explicitly state "Hazardous Waste" and list all chemical constituents by percentage (e.g., "Dichloromethane 90%, tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate 10%")[8].

Step 4: Satellite Accumulation Area (SAA) Management
  • Action: Store the sealed, labeled container in a designated SAA within the laboratory, utilizing secondary containment (e.g., a plastic bin).

  • Causality: Secondary containment ensures that if the primary vessel fails or leaks, the hazardous material does not contaminate the laboratory floor or enter the municipal drain system[7][8].

Step 5: EHS Collection
  • Action: Schedule a pickup with your institutional EHS office or a licensed RCRA vendor.

  • Causality: Laboratory personnel should never transport hazardous waste manually across public corridors. Trained personnel must handle the transfer to ensure compliance with the Land Disposal Restrictions (LDR) for carbamate wastes[4][8].

Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and environmental contamination.

  • Solid Spills: Do not sweep dry material, as this generates inhalable, irritating dust[6][9]. Instead, moisten the spill lightly with a compatible solvent (such as a small amount of water or ethanol) to suppress dust, then wipe it up with absorbent pads. Place all cleanup materials into a dedicated solid hazardous waste container[9].

  • Liquid Spills (Dissolved Compound): If the compound is dissolved in an organic solvent, deploy inert absorbent materials (such as vermiculite or sand) to contain the liquid. Never flush the residue down the sink, as carbamates are classified as aquatic hazards[9]. Clean the decontaminated area with detergent and water, avoiding additional organic solvents that could spread the residue[9].

References

  • Title: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes Source: federalregister.gov URL: [Link]

  • Title: 08/12/2011: EPA Issues Rule on Carbamate Wastes Source: epa.gov URL: [Link]

  • Title: Kovac's Indole Reagent, Safety Data Sheet, English - Neogen Source: neogen.com URL: [Link]

Sources

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